DEALA-Hyp-YIPD
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C50H74N10O19 |
|---|---|
Molecular Weight |
1119.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]butanedioic acid |
InChI |
InChI=1S/C50H74N10O19/c1-7-24(4)40(49(77)59-16-8-9-35(59)46(74)57-34(50(78)79)21-39(67)68)58-45(73)33(18-27-10-12-28(61)13-11-27)56-47(75)36-19-29(62)22-60(36)48(76)26(6)53-44(72)32(17-23(2)3)55-41(69)25(5)52-43(71)31(14-15-37(63)64)54-42(70)30(51)20-38(65)66/h10-13,23-26,29-36,40,61-62H,7-9,14-22,51H2,1-6H3,(H,52,71)(H,53,72)(H,54,70)(H,55,69)(H,56,75)(H,57,74)(H,58,73)(H,63,64)(H,65,66)(H,67,68)(H,78,79)/t24-,25-,26-,29+,30-,31-,32-,33-,34-,35-,36-,40-/m0/s1 |
InChI Key |
KWKKPKDVWZCNMR-NPWCQPHBSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N)O |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CC(CN3C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N)O |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide on the DEALA-Hyp-YIPD Peptide
For Immediate Release
An Essential Tool for Hypoxia and Cancer Research: A Technical Overview of the FAM-DEALA-Hyp-YIPD Peptide Probe
This document provides a comprehensive technical guide on the fluorescently labeled peptide, FAM-DEALA-Hyp-YIPD. It is intended for researchers, scientists, and drug development professionals working in the fields of oncology, cell biology, and biochemistry, with a particular focus on the hypoxia signaling pathway and targeted protein degradation.
Core Peptide Information
The DEALA-Hyp-YIPD peptide is a synthetic oligopeptide derived from a key region of the Hypoxia-Inducible Factor-1α (HIF-1α) protein. In its functional form for research applications, it is N-terminally labeled with 5-carboxyfluorescein (FAM), a fluorescent dye.
Peptide Sequence and Modifications
The specific amino acid sequence and modifications are as follows:
-
Sequence: Asp-Glu-Ala-Leu-Ala-Hyp-Tyr-Ile-Pro-Asp
-
Single Letter Sequence: D E A L A X Y I P D
-
Modifications:
Physicochemical and Optical Properties
A summary of the key quantitative data for the FAM-DEALA-Hyp-YIPD peptide is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Weight | 1477.48 g/mol | [2] |
| Molecular Formula | C₇₁H₈₄N₁₀O₂₅ | [2] |
| Purity | ≥95% (as determined by HPLC) | [1][2] |
| Excitation Max (λabs) | 485 nm | [1][2][3] |
| Emission Max (λem) | 520 - 535 nm | [1][2][3] |
| Binding Affinity (Kd) | 180 - 560 nM (to VHL) | [1][3][4] |
| Storage Conditions | Store at -20°C | [1][2] |
Table 1: Summary of Quantitative Data for FAM-DEALA-Hyp-YIPD
Biological Context and Signaling Pathway
The this compound peptide sequence is derived from the Oxygen-Dependent Degradation (ODD) domain of HIF-1α. This domain is central to the regulation of HIF-1α stability by the von Hippel-Lindau (VHL) tumor suppressor protein, which is the substrate recognition component of an E3 ubiquitin ligase complex.[5]
The VHL/HIF-1α Signaling Pathway
Under normal oxygen conditions (normoxia), specific proline residues within the HIF-1α ODD, including the one mimicked by Hyp in this peptide, are hydroxylated by prolyl hydroxylase domain (PHD) enzymes.[4] This hydroxylation event creates a binding site for VHL. The VHL E3 ligase complex then polyubiquitinates HIF-1α, targeting it for rapid degradation by the proteasome. This keeps the levels of HIF-1α low.
Under low oxygen conditions (hypoxia), the PHDs are inactive. Consequently, HIF-1α is not hydroxylated, VHL cannot bind, and HIF-1α is stabilized. It then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of numerous genes involved in angiogenesis, glucose metabolism, and other cellular responses to hypoxia.[5][6]
Experimental Applications and Protocols
FAM-DEALA-Hyp-YIPD is primarily used as a probe in Fluorescence Polarization (FP) displacement assays. This technique is a powerful tool for high-throughput screening of small molecules that can disrupt the VHL/HIF-1α protein-protein interaction. Such molecules are of high interest for therapeutic development, for instance, in the design of Proteolysis Targeting Chimeras (PROTACs) that hijack the VHL E3 ligase to degrade other target proteins.
Principle of the Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique that measures changes in the rotational speed of a fluorescent molecule.
-
High Polarization State: When the small, fluorescently-labeled peptide (FAM-DEALA-Hyp-YIPD) is bound to the much larger VHL protein complex, its rotation in solution is slow. When excited with polarized light, the emitted light remains largely polarized.
-
Low Polarization State: In its free, unbound state, the small peptide tumbles rapidly in solution. This rapid rotation causes the emitted light to become depolarized.
-
Displacement: If a test compound (inhibitor) binds to VHL at the same site as the peptide, it will displace the fluorescent peptide. This leads to an increase in the amount of free, rapidly tumbling peptide, resulting in a decrease in the overall fluorescence polarization of the sample.
Experimental Workflow for FP Displacement Assay
The following diagram illustrates a typical workflow for a high-throughput screening campaign using this assay.
Detailed Experimental Protocol
The following protocol is adapted from methodologies described in the literature for assays involving the VHL/HIF-1α interaction.[7] Researchers should optimize concentrations and conditions based on their specific instrumentation and reagent preparations.
1. Reagents and Buffers:
-
VBC Complex: Purified von Hippel-Lindau protein in complex with Elongin B and Elongin C.
-
Fluorescent Peptide Probe: FAM-DEALA-Hyp-YIPD, dissolved in DMSO to create a stock solution (e.g., 1 mM) and then diluted in assay buffer.
-
Assay Buffer: For example, 50 mM Tris pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA, 0.01% Tween-20.
-
Test Compounds: Small molecule inhibitors, typically dissolved in 100% DMSO.
2. Assay Procedure (384-well format):
-
Compound Plating:
-
Prepare serial dilutions of the test compounds in 100% DMSO.
-
Dispense a small volume (e.g., 100 nL) of the compound dilutions into the wells of a low-volume 384-well black assay plate.
-
For control wells, dispense 100 nL of 100% DMSO (for high signal/no inhibition) and a known VHL binder or excess unlabeled peptide (for low signal/full inhibition).
-
-
Protein and Probe Addition:
-
Prepare a working solution of the VBC complex in assay buffer. The final concentration should be at or below the Kd of the peptide probe to ensure assay sensitivity (e.g., 50-100 nM).
-
Prepare a working solution of the FAM-DEALA-Hyp-YIPD probe in assay buffer. The final concentration should be low to minimize background signal (e.g., 10-20 nM).
-
Add the VBC complex solution to all wells (e.g., 10 µL).
-
Add the FAM-peptide probe solution to all wells (e.g., 10 µL), bringing the total volume to 20 µL.
-
-
Incubation:
-
Centrifuge the plate briefly (e.g., 1 min at 1,000 rpm) to ensure all components are mixed at the bottom of the wells.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a suitable plate reader equipped for fluorescence polarization.
-
Set the excitation wavelength to ~485 nm and the emission wavelength to ~530 nm.
-
Record the parallel and perpendicular fluorescence intensity values to calculate the polarization in millipolarization (mP) units.
-
3. Data Analysis:
-
Normalize the data using the high and low signal controls.
-
Plot the normalized mP values against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
Conclusion
The FAM-DEALA-Hyp-YIPD peptide is a well-characterized and indispensable tool for investigating the VHL/HIF-1α signaling axis. Its use in fluorescence polarization displacement assays provides a robust, sensitive, and high-throughput method for the discovery and characterization of novel small molecule inhibitors targeting this critical protein-protein interaction. This guide provides the foundational knowledge and a detailed framework for the successful implementation of this peptide in research and drug discovery programs.
References
- 1. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity-Based Fluorescence Polarization Assay for High-Throughput Screening of Prolyl Hydroxylase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fluorescence polarization-based interaction assay for hypoxia-inducible factor prolyl hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
The DEALA-Hyp-YIPD Peptide: A High-Affinity Ligand for Probing the VHL-HIF1α Interaction
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The von Hippel-Lindau (VHL) tumor suppressor protein is a critical component of the cellular oxygen-sensing pathway, primarily functioning as the substrate recognition subunit of an E3 ubiquitin ligase complex. This complex targets the alpha subunit of the Hypoxia-Inducible Factor (HIF1α) for proteasomal degradation under normoxic conditions. The interaction between VHL and HIF1α is highly specific and dependent on the post-translational hydroxylation of proline residues within the HIF1α oxygen-dependent degradation domain (ODD). The synthetic peptide, DEALA-Hyp-YIPD, which mimics this hydroxylated motif, has emerged as a powerful tool for studying this crucial protein-protein interaction. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its use, a summary of its binding kinetics, and visualizations of the relevant biological pathways and experimental workflows.
The VHL-HIF1α Signaling Pathway and the Role of this compound
Under normal oxygen levels (normoxia), prolyl hydroxylase domain (PHD) enzymes utilize molecular oxygen to hydroxylate key proline residues on HIF1α, primarily Pro564. This hydroxylation event creates a binding site for the β-domain of the VHL protein. VHL, as part of the VCB-Cul2-RBX1 E3 ubiquitin ligase complex, then polyubiquitinates HIF1α, marking it for rapid degradation by the proteasome. This process effectively suppresses the hypoxic response.
In hypoxic conditions, the lack of oxygen as a substrate for PHD enzymes prevents HIF1α hydroxylation. Consequently, VHL cannot recognize and bind to HIF1α, leading to its stabilization and accumulation. Stabilized HIF1α translocates to the nucleus, dimerizes with HIF1β (ARNT), and activates the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.
The this compound peptide is a synthetic oligopeptide derived from the HIF1α sequence, with the critical proline residue replaced by hydroxyproline (Hyp). This modification mimics the post-translationally hydroxylated state of HIF1α, allowing this compound to act as a high-affinity competitive inhibitor of the VHL-HIF1α interaction. By binding to the same site on VHL that recognizes hydroxylated HIF1α, this peptide can be used to probe the binding pocket of VHL and to screen for small molecule inhibitors of this interaction.
Signaling Pathway of VHL-Mediated HIF1α Degradation
Caption: VHL-HIF1α signaling under normoxia and hypoxia.
Quantitative Data for this compound Binding to VHL
The binding affinity of this compound and its fluorescently labeled analog (FAM-DEALA-Hyp-YIPD) to the VHL complex has been characterized by various biophysical methods. The following table summarizes key quantitative data from the literature.
| Compound | Method | VHL Construct | Binding Affinity (Kd) | IC50 | Reference |
| This compound | Isothermal Titration Calorimetry (ITC) | VCB (VHL, Elongin C, Elongin B) | 180 nM | 0.91 µM | |
| FAM-DEALA-Hyp-YIPD | Fluorescence Polarization (FP) | VCB | 560 nM | - | |
| FAM-DEALA-Hyp-YIPD | - | - | 180-560 nM | - |
Logical Relationship of this compound Action
Caption: Competitive inhibition of VHL by this compound.
Experimental Protocols
Fluorescence Polarization (FP) Assay for VHL-HIF1α Binding
This assay measures the disruption of the interaction between the VHL complex and a fluorescently labeled HIF1α peptide (FAM-DEALA-Hyp-YIPD) by a competitive inhibitor.
Materials:
-
Purified VCB complex (VHL, Elongin C, Elongin B)
-
FAM-DEALA-Hyp-YIPD peptide
-
Assay Buffer: 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP
-
Test compounds (e.g., unlabeled this compound or small molecules)
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a solution of VCB complex and FAM-DEALA-Hyp-YIPD in assay buffer. The final concentrations should be optimized, but a starting point is 2x the Kd of the fluorescent peptide for the VCB complex concentration and the Kd concentration for the peptide.
-
Serially dilute the test compounds in assay buffer.
-
Add a fixed volume of the test compound dilutions to the wells of the 384-well plate.
-
Add an equal volume of the VCB/FAM-DEALA-Hyp-YIPD solution to all wells.
-
Include controls for minimum polarization (FAM-DEALA-Hyp-YIPD in buffer) and maximum polarization (VCB complex and FAM-DEALA-Hyp-YIPD in buffer with no inhibitor).
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure fluorescence polarization on a plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow for Fluorescence Polarization Assay
Caption: Workflow for a VHL-HIF1α fluorescence polarization assay.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a ligand to a macromolecule, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Materials:
-
Purified VCB complex
-
This compound peptide
-
ITC Buffer: e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP (must be the same for protein and peptide)
-
Isothermal Titration Calorimeter
Procedure:
-
Dialyze both the VCB complex and the this compound peptide extensively against the same ITC buffer to minimize buffer mismatch effects.
-
Determine the accurate concentrations of the protein and peptide solutions.
-
Degas both solutions immediately before the experiment.
-
Load the VCB complex into the sample cell of the calorimeter (e.g., at a concentration of 10-20 µM).
-
Load the this compound peptide into the injection syringe (e.g., at a concentration 10-20 times that of the protein).
-
Perform a series of small injections (e.g., 2-5 µL) of the peptide into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
A control experiment with peptide injected into buffer should be performed to determine the heat of dilution.
-
Subtract the heat of dilution from the experimental data and fit the integrated heat changes to a suitable binding model to determine the thermodynamic parameters.
Co-immunoprecipitation (Co-IP) of VHL and HIF1α
Co-IP is used to study the interaction between VHL and HIF1α in a cellular context.
Materials:
-
Cell line of interest (e.g., HEK293T)
-
Expression vectors for tagged VHL (e.g., FLAG-VHL) and HIF1α (e.g., HA-HIF1α)
-
Transfection reagent
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against the tag on VHL (e.g., anti-FLAG antibody) conjugated to beads (e.g., agarose beads)
-
Antibodies for western blotting (e.g., anti-HA and anti-FLAG)
Procedure:
-
Co-transfect the cells with the expression vectors for tagged VHL and HIF1α.
-
After 24-48 hours, treat the cells as required (e.g., with a proteasome inhibitor like MG132 to stabilize HIF1α).
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Incubate the clarified lysates with the anti-FLAG antibody-conjugated beads for several hours to overnight at 4°C with gentle rotation to immunoprecipitate FLAG-VHL and any interacting proteins.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a membrane for western blotting.
-
Probe the membrane with an anti-HA antibody to detect co-immunoprecipitated HA-HIF1α and with an anti-FLAG antibody to confirm the immunoprecipitation of FLAG-VHL.
Conclusion
The this compound peptide is an invaluable tool for investigating the VHL-HIF1α protein-protein interaction. Its ability to mimic the hydroxylated HIF1α peptide allows for its use in a variety of in vitro and cellular assays to quantitatively assess binding and to screen for potential therapeutic inhibitors of this pathway. The experimental protocols provided in this guide offer a starting point for researchers to utilize this peptide in their studies of the cellular oxygen-sensing machinery and in the development of novel therapeutics targeting this critical interaction.
The Role of DEALA-Hyp-YIPD in Elucidating Hypoxia Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the application of the fluorescent peptide probe, FAM-DEALA-Hyp-YIPD, in the study of hypoxia signaling pathways. This probe is a critical tool for investigating the protein-protein interaction between the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the Hypoxia-Inducible Factor-1α (HIF-1α), a central regulatory axis in cellular response to oxygen availability.
Introduction to the Hypoxia-Inducible Factor (HIF) Pathway
The cellular response to low oxygen levels, or hypoxia, is primarily orchestrated by the Hypoxia-Inducible Factor (HIF) family of transcription factors.[1][2] HIFs are heterodimeric proteins composed of an oxygen-sensitive α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a stable β-subunit (HIF-1β, also known as ARNT).[3] The stability and activity of the HIF-α subunit are tightly regulated by cellular oxygen concentration.
Under normal oxygen conditions (normoxia), specific proline residues within the oxygen-dependent degradation domain (ODD) of HIF-1α are hydroxylated by prolyl hydroxylase domain (PHD) enzymes.[4] This post-translational modification creates a binding site for the von Hippel-Lindau tumor suppressor protein (pVHL), which is the substrate recognition component of an E3 ubiquitin ligase complex.[4][5][6] The binding of pVHL to the hydroxylated HIF-1α leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α, effectively suppressing the hypoxic response.[5]
In hypoxic conditions, the PHD enzymes are inactive due to the lack of their co-substrate, molecular oxygen.[2] Consequently, HIF-1α is not hydroxylated, evades recognition by pVHL, and stabilizes.[6] The stable HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[7] This transcriptional activation leads to the upregulation of genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival, allowing the cell to adapt to the low oxygen environment.[8] Dysregulation of this pathway is implicated in various pathologies, including cancer and ischemia, making the VHL/HIF-1α interaction a prime target for therapeutic intervention.[1][9]
FAM-DEALA-Hyp-YIPD: A Tool for Probing the VHL/HIF-1α Interaction
FAM-DEALA-Hyp-YIPD is a synthetic peptide corresponding to a segment of the HIF-1α ODD, which encompasses the critical hydroxylated proline residue (Hyp) necessary for VHL binding. The peptide is fluorescently labeled with 5-carboxyfluorescein (FAM) at its N-terminus.
This probe is principally used in a biophysical technique called Fluorescence Polarization (FP). The FP assay is a homogeneous, in-solution method ideal for studying molecular binding events in real-time.[10][11][12] The principle relies on the observation that a small, fluorescently labeled molecule (like the FAM-DEALA-Hyp-YIPD peptide) tumbles rapidly in solution, leading to depolarization of emitted light when excited with plane-polarized light, resulting in a low FP value. When this fluorescent peptide binds to a much larger molecule (like the pVHL protein complex), its tumbling rate is significantly slowed. This slower rotation results in a higher degree of polarization of the emitted light, and thus a high FP value.
The FAM-DEALA-Hyp-YIPD peptide serves as a high-affinity ligand for pVHL, with a reported dissociation constant (Kd) in the range of 180-560 nM.[9] This makes it an excellent tool for a competitive binding assay, often referred to as an FP displacement assay. In this format, researchers can screen for and characterize small-molecule inhibitors that disrupt the VHL/HIF-1α interaction. An effective inhibitor will compete with the FAM-DEALA-Hyp-YIPD peptide for binding to pVHL. This displacement of the fluorescent peptide from the large protein complex will cause it to tumble rapidly again, leading to a measurable decrease in the FP signal.
Quantitative Data from VHL/HIF-1α Interaction Studies
The FP displacement assay using FAM-DEALA-Hyp-YIPD allows for the quantitative determination of the potency of small-molecule inhibitors. This is typically expressed as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50) for cellular assays that measure downstream effects.
| Compound Type | Assay Type | Reported Value | Reference |
| FAM-DEALA-Hyp-YIPD | Direct Binding to pVHL | Kd: 180-560 nM | [9] |
| Small-Molecule Inhibitor 1 | FP Displacement Assay | IC50: submicromolar | [4] |
| Small-Molecule Inhibitor 51 | FP Displacement Assay | IC50: ~20 µM | [4] |
| Natural Product-like Inhibitor | HRE-Luciferase Reporter Assay | EC50: 6.17 µM | [4] |
Table 1: Summary of quantitative data from studies investigating the VHL/HIF-1α interaction. The data illustrates the utility of assays, including the FP displacement assay, in quantifying the potency of various compounds.
Detailed Experimental Protocols
Fluorescence Polarization (FP) Displacement Assay
This protocol outlines the methodology for screening small-molecule inhibitors of the VHL/HIF-1α interaction using the FAM-DEALA-Hyp-YIPD probe.
Materials:
-
Recombinant VHL protein complex (typically pVHL, Elongin B, and Elongin C)
-
FAM-DEALA-Hyp-YIPD peptide probe
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 0.5 mM DTT, 0.01% Triton X-100, pH 8.0)[13]
-
Small-molecule compound library dissolved in DMSO
-
Black, low-volume 384-well microplates
-
A microplate reader equipped with fluorescence polarization optics (Excitation: ~485 nm, Emission: ~530 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the VHL protein complex in the assay buffer. The final concentration in the assay will need to be optimized but is typically in the low nanomolar range, often at or below the Kd of the probe.
-
Prepare a stock solution of the FAM-DEALA-Hyp-YIPD peptide in the assay buffer. The final concentration should be low (e.g., 10-200 nM) and optimized to give a stable and robust FP signal.[13]
-
Prepare serial dilutions of the small-molecule inhibitors in DMSO. Further dilute these into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1-2%, as higher concentrations can interfere with the assay.
-
-
Assay Setup:
-
The assay is performed in a 384-well plate with a typical final volume of 15-20 µL per well.[13]
-
Negative Control (Low FP): Add FAM-DEALA-Hyp-YIPD probe and assay buffer (with DMSO equivalent to test wells). This represents the signal of the free peptide.
-
Positive Control (High FP): Add FAM-DEALA-Hyp-YIPD probe, VHL protein complex, and assay buffer (with DMSO). This represents the signal of the fully bound peptide.
-
Test Wells: Add FAM-DEALA-Hyp-YIPD probe, VHL protein complex, and the serially diluted small-molecule inhibitors.
-
-
Incubation:
-
Mix the components in the wells gently.
-
Incubate the plate at room temperature for a period of 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.[13] The optimal incubation time should be determined empirically.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader. The output is typically in millipolarization units (mP).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_low_control) / (mP_high_control - mP_low_control)])
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Visualizations: Signaling Pathways and Experimental Workflows
HIF-1α Degradation Pathway
Caption: The HIF-1α signaling pathway under normoxic and hypoxic conditions.
FP Displacement Assay Workflow
Caption: Workflow of the Fluorescence Polarization (FP) displacement assay.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. A fluorescence polarization-based interaction assay for hypoxia-inducible factor prolyl hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Imaging of Hypoxia-Inducible Factor 1α and von Hippel-Lindau Interaction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. HIF-1alpha binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Targeting the von Hippel-Lindau E3 ubiquitin ligase using small molecules to disrupt the VHL/HIF-1α interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
The Structure and Application of DEALA-Hyp-YIPD: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of the fluorescently tagged peptide, DEALA-Hyp-YIPD, a critical tool for investigating the von Hippel-Lindau (VHL) E3 ubiquitin ligase pathway. This document details the peptide's structure, the properties of its fluorescent tag, and its application in studying protein-protein interactions.
Core Structure and Fluorescent Tag
This compound is a synthetic peptide derived from the Hypoxia-Inducible Factor-1α (HIF-1α) protein. Its sequence and modifications are specifically designed to mimic the binding motif of HIF-1α to the VHL protein. The peptide is N-terminally labeled with 5-carboxyfluorescein (5-FAM), a commonly used green fluorescent dye.
The structure of the peptide component is a nine-amino-acid sequence: Asp-Glu-Ala-Leu-Ala-Hyp-Tyr-Ile-Pro-Asp, where 'Hyp' represents hydroxyproline. The fluorescent tag, 5-FAM, is attached to the N-terminal aspartic acid residue.
Properties of this compound and its Fluorescent Tag
| Property | Value | Reference |
| Peptide Sequence | This compound | [1][2] |
| Fluorescent Tag | 5-Carboxyfluorescein (5-FAM) | [3][4][5] |
| Molecular Weight | ~1477.48 g/mol | [2] |
| Chemical Formula | C71H84N10O25 | [2] |
| Excitation Maximum (λex) | ~485-492 nm | [3] |
| Emission Maximum (λem) | ~517-535 nm | [3] |
| Binding Target | von Hippel-Lindau (VHL) protein | [2] |
| Binding Affinity (Kd) | 180-560 nM | [2] |
The VHL/HIF-1α Signaling Pathway
Under normal oxygen conditions (normoxia), the HIF-1α protein is hydroxylated on specific proline residues by prolyl hydroxylases. This post-translational modification allows HIF-1α to be recognized by the VHL E3 ubiquitin ligase complex. VHL, in complex with Elongin B/C, Cullin 2, and Rbx1, polyubiquitinates HIF-1α, targeting it for degradation by the proteasome. This process keeps HIF-1α levels low.
Under low oxygen conditions (hypoxia), the prolyl hydroxylases are inactive. Consequently, HIF-1α is not hydroxylated and is not recognized by VHL. This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. The dysregulation of this pathway is implicated in various cancers.
References
An In-depth Technical Guide on the DEALA-Hyp-YIPD Peptide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The DEALA-Hyp-YIPD peptide is a synthetic molecule that serves as a crucial tool in the study of the Hypoxia-Inducible Factor-1 alpha (HIF-1α) signaling pathway. Specifically, it functions as an inhibitor of the protein-protein interaction between HIF-1α and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This interaction is a critical step in the regulation of cellular response to hypoxia. A fluorescently labeled version of this peptide, FAM-DEALA-Hyp-YIPD, is widely utilized in biochemical assays to screen for and characterize small molecule inhibitors of the VHL/HIF-1α interaction.[2][3][4] This guide provides a comprehensive overview of the key features of the this compound peptide, its mechanism of action, relevant quantitative data, and detailed experimental protocols.
Core Features and Mechanism of Action
The this compound peptide is a fragment of the HIF-1α protein.[1][2][3][4] In normoxic conditions, HIF-1α is hydroxylated at a specific proline residue, which is represented as hydroxyproline (Hyp) in the this compound sequence. This post-translational modification allows for the recognition and binding of HIF-1α by the VHL protein. The VHL protein is a component of an E3 ubiquitin ligase complex that targets HIF-1α for proteasomal degradation. This process maintains low levels of HIF-1α in the cell.
The this compound peptide mimics this hydroxylated region of HIF-1α, enabling it to bind to the same site on the VHL protein. By competitively binding to VHL, the peptide disrupts the native VHL/HIF-1α interaction.[1] This inhibitory action forms the basis of its utility in research and drug discovery, particularly in the development of therapeutics that target the hypoxia signaling pathway.
Signaling Pathway
The following diagram illustrates the VHL/HIF-1α signaling pathway and the inhibitory role of the this compound peptide.
Quantitative Data
The binding affinity and inhibitory concentration of the this compound peptide have been determined through various biophysical and biochemical assays. This data is crucial for its application as a research tool and as a reference compound in drug discovery campaigns.
| Parameter | Value | Method | Reference |
| IC₅₀ | 0.91 µM | VHL/HIF-1α Interaction Assay | [1] |
| K_d_ | 180 nM | Fluorescence Polarization | [1] |
| K_d_ | 180-560 nM | Fluorescence Polarization | [2][3][4] |
Experimental Protocols
The fluorescently labeled version of the peptide, FAM-DEALA-Hyp-YIPD, is instrumental in a Fluorescence Polarization (FP) displacement assay. This assay is commonly used to screen for small molecules that can disrupt the VHL/HIF-1α interaction.
Fluorescence Polarization (FP) Displacement Assay
Objective: To identify and characterize inhibitors of the VHL/HIF-1α interaction by measuring the displacement of FAM-DEALA-Hyp-YIPD from the VHL protein complex.
Materials:
-
FAM-DEALA-Hyp-YIPD peptide
-
Recombinant VCB (VHL, Elongin C, Elongin B) complex
-
Assay buffer (e.g., PBS with 0.01% Triton X-100)
-
Test compounds (potential inhibitors)
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of FAM-DEALA-Hyp-YIPD in the assay buffer.
-
Prepare a stock solution of the VCB complex in the assay buffer.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
-
Assay Setup:
-
Add a fixed concentration of the VCB complex to each well of the microplate.
-
Add the serially diluted test compounds to the wells.
-
Add a fixed concentration of FAM-DEALA-Hyp-YIPD to all wells. The final concentration should be determined based on its K_d_ for the VCB complex.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Data Analysis:
-
The fluorescence polarization values are plotted against the concentration of the test compound.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC₅₀ value of the inhibitor. A decrease in fluorescence polarization indicates displacement of the FAM-DEALA-Hyp-YIPD peptide from the VCB complex by the test compound.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the Fluorescence Polarization displacement assay.
References
An In-depth Technical Guide to the VHL/HIF-1α Interaction and the Role of the DEALA-Hyp-YIPD Probe
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical protein-protein interaction between the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the Hypoxia-Inducible Factor-1α (HIF-1α). A central focus is placed on the utility of the synthetic peptide probe, FAM-DEALA-Hyp-YIPD, as a fundamental tool for investigating this pathway and discovering molecular entities that modulate it.
Introduction: The VHL/HIF-1α Axis in Cellular Oxygen Sensing
The cellular response to varying oxygen levels is a fundamental process crucial for survival, and it is primarily orchestrated by the Hypoxia-Inducible Factor (HIF) family of transcription factors. The alpha subunit, HIF-1α, is the key oxygen-regulated component.
Under normal oxygen conditions (normoxia), HIF-1α levels are kept extremely low. This is achieved through its continuous degradation mediated by the VHL tumor suppressor protein, which acts as the substrate recognition component of an E3 ubiquitin ligase complex.[1][2] This process is initiated when specific proline residues within the HIF-1α Oxygen-Dependent Degradation (ODD) domain are hydroxylated by prolyl hydroxylase domain enzymes (PHDs).[2][3] The hydroxylated proline (Hyp) at position 564 is a critical modification that creates a binding site for VHL.[1] Once bound, VHL facilitates the ubiquitination of HIF-1α, targeting it for rapid destruction by the proteasome.[3][4]
Under low oxygen conditions (hypoxia), the PHDs are inactive. HIF-1α is not hydroxylated, preventing its recognition by VHL.[1][2] Consequently, HIF-1α stabilizes, translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of hundreds of genes involved in angiogenesis, glucose metabolism, and cell survival.[5][6] Dysregulation of this pathway is implicated in cancer and other diseases, making the VHL/HIF-1α interaction a prime therapeutic target.
The peptide DEALA-Hyp-YIPD is a synthetic mimic of the critical hydroxylated binding motif of HIF-1α. When labeled with a fluorophore like 5-carboxyfluorescein (FAM), it becomes an invaluable probe for studying the VHL/HIF-1α interaction in high-throughput biochemical assays.[7][8]
Core Signaling Pathway
The regulation of HIF-1α stability is a tightly controlled process centered on post-translational modification and subsequent protein degradation. The diagram below illustrates the divergent fates of HIF-1α under normoxic and hypoxic conditions.
Caption: HIF-1α Regulation by Oxygen Availability.
Quantitative Data: Peptide Probe Binding Affinities
The FAM-DEALA-Hyp-YIPD peptide and its longer variants are crucial reagents for assays investigating the VHL/HIF-1α interaction. Their binding affinity to the VHL protein is a key parameter for assay design.
| Peptide Probe Sequence | Reporter | Binding Partner | Dissociation Constant (Kd) | Reference(s) |
| FAM-DEALA-Hyp -YIPD | FAM | VHL | 180 - 560 nM | [7][8][9] |
| FAM-DEALAHyp YIPMDDDFQLRSF | FAM | VHL | 3 nM | [10] |
Note: FAM is 5-carboxyfluorescein. Hyp is hydroxyproline.
Experimental Protocols & Workflows
Several biophysical and cell-based assays are employed to study the VHL/HIF-1α interaction. The FAM-DEALA-Hyp-YIPD probe is particularly central to the Fluorescence Polarization assay.
This is a high-throughput, solution-based, homogeneous assay used to screen for small molecules that disrupt the VHL/HIF-1α interaction.
Principle: The fluorescent probe (FAM-DEALA-Hyp-YIPD) is small and tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger VHL protein, its tumbling slows significantly, causing a large increase in polarization. A test compound that binds to VHL and displaces the fluorescent probe will cause the polarization value to decrease, indicating a binding event.[11]
Caption: Workflow for a VHL/HIF-1α Fluorescence Polarization Assay.
Detailed Methodology:
-
Reagent Preparation: Prepare a buffer solution (e.g., PBS, pH 7.4). Dilute the VHL protein complex and the FAM-DEALA-Hyp-YIPD probe to working concentrations (e.g., 450 nM VHL and 280 nM probe, concentrations should be optimized around the Kd).[3] Serially dilute test compounds in DMSO, then further dilute in the assay buffer.
-
Assay Plate Setup: In a 96- or 384-well black, low-binding microplate, add the assay components.
-
Test Wells: Add VHL, FAM-DEALA-Hyp-YIPD, and test compound.
-
High Polarization Control (Max): Add VHL and FAM-DEALA-Hyp-YIPD with vehicle (DMSO).
-
Low Polarization Control (Min): Add FAM-DEALA-Hyp-YIPD with vehicle (DMSO).
-
-
Incubation: Shake the plate for 1 minute and incubate at room temperature for a defined period (e.g., 1-3 hours) to reach binding equilibrium.
-
Measurement: Read the fluorescence polarization on a suitable plate reader using excitation and emission filters for FAM (e.g., 485 nm excitation, 535 nm emission).[3][7]
-
Data Analysis: Calculate the percent inhibition or displacement for each test compound relative to the high and low controls. Plot dose-response curves for hits to determine IC50 values.
Co-IP is used to detect the VHL-HIF-1α interaction within a cellular context, confirming that the interaction occurs in vivo.
Principle: An antibody targeting VHL is used to pull VHL out of a cell lysate. If HIF-1α is bound to VHL, it will be pulled down as well. The presence of HIF-1α in the immunoprecipitated complex is then detected by Western blotting.[1][12]
Caption: Workflow for VHL/HIF-1α Co-Immunoprecipitation.
Detailed Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T) and treat as required (e.g., expose to 1% O₂ for hypoxia or treat with a test compound).
-
Lysis: Wash cells with ice-cold PBS and lyse using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.[13]
-
Pre-clearing: Centrifuge the lysate to pellet debris. Incubate the supernatant with Protein A/G beads and a non-specific IgG of the same isotype as the IP antibody for 1 hour to reduce non-specific binding.
-
Immunoprecipitation: Remove the beads and incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., anti-VHL) overnight at 4°C with gentle rocking.[14]
-
Complex Capture: Add fresh Protein A/G beads and incubate for 1-3 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them 3-5 times with lysis buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and perform Western blot analysis using antibodies against the "prey" protein (HIF-1α) and the "bait" protein (VHL) as a control.
SPR is a label-free technique to measure the real-time kinetics (association and dissociation rates) and affinity of the interaction between VHL and HIF-1α-derived peptides or small molecules.[15][16]
Principle: One molecule (ligand, e.g., VHL) is immobilized on a sensor chip. A solution containing the other molecule (analyte, e.g., this compound or a small molecule inhibitor) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the surface, which is detected in real-time as a change in the SPR signal (measured in Response Units, RU).[15]
Caption: Workflow for a Surface Plasmon Resonance (SPR) Experiment.
Detailed Methodology:
-
Immobilization: The VHL protein is covalently immobilized onto a sensor chip (e.g., a CM5 chip via amine coupling).
-
Binding Assay: A series of analyte concentrations (e.g., this compound peptide or a test compound) are prepared in running buffer.
-
Association: Each analyte concentration is injected over the sensor surface for a defined time, and the increase in RU is monitored as the analyte binds to the immobilized VHL.
-
Dissociation: Running buffer is then flowed over the chip, and the decrease in RU is monitored as the analyte dissociates.
-
Regeneration: A regeneration solution (e.g., low pH glycine) is injected to remove all remaining bound analyte, preparing the surface for the next injection.
-
Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to a binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).
CETSA is a powerful method to confirm that a drug candidate engages with its intended target (VHL) inside living cells.[17][18]
Principle: The binding of a ligand (drug) typically stabilizes a protein, increasing its melting temperature (T_m). In CETSA, cells are treated with a drug, then heated to various temperatures. At temperatures above the protein's T_m, it denatures and aggregates. In drug-treated samples, the stabilized protein will remain soluble at higher temperatures compared to untreated samples. The amount of soluble protein remaining at each temperature is quantified, typically by Western blot.[18][19][20]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Methodology:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspensions and heat each aliquot to a different temperature for a short duration (e.g., 3 minutes across a 40-70°C gradient).
-
Lysis: Lyse the cells, often by repeated freeze-thaw cycles, to release intracellular contents.
-
Separation: Perform ultracentrifugation to pellet the heat-denatured, aggregated proteins.
-
Quantification: Collect the supernatant (containing the soluble protein fraction) and quantify the amount of the target protein (VHL) using Western blotting or other sensitive protein detection methods.
-
Data Analysis: Plot the percentage of soluble VHL remaining as a function of temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement in the cellular environment.
References
- 1. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Imaging of Hypoxia-Inducible Factor 1α and von Hippel-Lindau Interaction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Inhibition of Hypoxia-Inducible Transcription Factor (HIF-1α) Signaling with Sulfonyl-γ-AApeptide Helices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling pathway involved in hypoxia-inducible factor-1α regulation in hypoxic-ischemic cortical neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biocat.com [biocat.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. FAM-DEALA-Hyp-YIPD (7287) by Tocris, Part of Bio-Techne [bio-techne.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 13. Identification of an Alternative Mechanism of Degradation of the Hypoxia-inducible Factor-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Development of a Surface Plasmon Resonance and Fluorescence Imaging System for Biochemical Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 20. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
DEALA-Hyp-YIPD: A Technical Guide to its Application in Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fluorescently labeled peptide, FAM-DEALA-Hyp-YIPD, as a critical tool for investigating the protein-protein interaction (PPI) between the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the Hypoxia-Inducible Factor 1α (HIF-1α). This interaction is a key regulator of the cellular response to hypoxia and a prime target for therapeutic intervention in various diseases, including cancer.
Introduction to the VHL/HIF-1α Interaction
Under normal oxygen conditions (normoxia), the α-subunit of the HIF-1 transcription factor is hydroxylated on specific proline residues. This post-translational modification is recognized by the VHL protein, which is the substrate recognition component of an E3 ubiquitin ligase complex. This complex then targets HIF-1α for ubiquitination and subsequent proteasomal degradation, keeping its levels low.
In hypoxic conditions, the proline hydroxylation of HIF-1α is inhibited, preventing VHL binding. This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. Dysregulation of this pathway is a hallmark of many cancers.
DEALA-Hyp-YIPD: A Fluorescent Probe for a Critical PPI
FAM-DEALA-Hyp-YIPD is a synthetic peptide derived from the oxygen-dependent degradation domain of HIF-1α. It is labeled with a fluorescein amidite (FAM) fluorophore, enabling its use in fluorescence-based assays. The core "Hyp" (hydroxyproline) residue is crucial for its recognition and binding to VHL.
This probe is primarily utilized in Fluorescence Polarization (FP) assays, a robust and sensitive technique for studying molecular interactions in solution. The principle of FP is based on the rotational speed of a fluorescent molecule. When the small FAM-DEALA-Hyp-YIPD peptide is unbound in solution, it tumbles rapidly, resulting in a low polarization of the emitted light upon excitation with polarized light. When bound to the much larger VHL protein (or the VCB complex consisting of VHL, Elongin B, and Elongin C), its rotation is significantly slowed, leading to a high polarization signal.
Quantitative Analysis of the VHL/HIF-1α Interaction
FAM-DEALA-Hyp-YIPD has been instrumental in quantifying the binding affinity of the VHL/HIF-1α interaction and in screening for small molecule inhibitors that can disrupt this PPI. The following table summarizes key quantitative data obtained using this probe.
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) of FAM-DEALA-Hyp-YIPD for VCB complex | 560 nM | Fluorescence Polarization (FP) | [1][2][3] |
| Dissociation Constant (Kd) of non-fluorescent this compound for VCB complex | 180 nM | Isothermal Titration Calorimetry (ITC) | [1][2][3] |
| IC50 of non-fluorescent this compound | 0.91 µM | Fluorescence Polarization (FP) Displacement Assay | [1][2][3] |
| IC50 of Compound 1 (VHL inhibitor) | > 250 µM | Fluorescence Polarization (FP) Displacement Assay | [2] |
| IC50 of Compound 2 (VHL inhibitor) | > 250 µM | Fluorescence Polarization (FP) Displacement Assay | [2] |
| IC50 of Compound 15 (VHL inhibitor) | 4.1 µM | Fluorescence Polarization (FP) Displacement Assay | [3] |
| Kd of Compound 15 (VHL inhibitor) | 5.4 ± 0.2 µM | Isothermal Titration Calorimetry (ITC) | [3] |
Experimental Protocol: Fluorescence Polarization Displacement Assay
This section provides a detailed methodology for a competitive FP assay to screen for inhibitors of the VHL/HIF-1α interaction.
Materials:
-
FAM-DEALA-Hyp-YIPD (fluorescent probe)
-
Recombinant VCB complex (VHL, Elongin B, Elongin C)
-
Assay Buffer: (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
Test compounds (potential inhibitors) dissolved in DMSO
-
Black, low-volume 384-well microplates
-
A plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of FAM-DEALA-Hyp-YIPD in the assay buffer. The final concentration in the assay is typically in the low nanomolar range, determined by optimization experiments.
-
Prepare a stock solution of the VCB complex in the assay buffer. The final concentration should be optimized to achieve a significant polarization shift upon binding to the probe (typically 2-3 times the Kd of the interaction).
-
Prepare serial dilutions of the test compounds in DMSO, and then further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
-
Assay Setup:
-
Maximum Polarization (Bound) Control: Add FAM-DEALA-Hyp-YIPD, VCB complex, and assay buffer with DMSO (vehicle control) to designated wells.
-
Minimum Polarization (Free) Control: Add FAM-DEALA-Hyp-YIPD and assay buffer with DMSO to designated wells.
-
Test Wells: Add FAM-DEALA-Hyp-YIPD, VCB complex, and the serially diluted test compounds to the remaining wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 520 nm) filters for fluorescein.
-
-
Data Analysis:
-
The raw polarization values are typically in millipolarization units (mP).
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - [(P_sample - P_min) / (P_max - P_min)]) where P_sample is the polarization of the test well, P_min is the average polarization of the minimum control, and P_max is the average polarization of the maximum control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the HIF-1α signaling pathway and the experimental workflow of the FP displacement assay.
Caption: The HIF-1α signaling pathway under normoxic and hypoxic conditions.
References
Methodological & Application
Application Notes and Protocols for the DEALA-Hyp-YIPD Fluorescence Polarization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between the von Hippel-Lindau (VHL) protein and the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) is a critical checkpoint in the cellular response to oxygen levels and a prime target for therapeutic intervention in various diseases, including cancer and anemia.[1] Under normal oxygen conditions (normoxia), VHL, as part of the VCB-E3 ubiquitin ligase complex (VHL, Elongin B, and Elongin C), recognizes and binds to a hydroxylated proline residue within the HIF-1α oxygen-dependent degradation domain.[1] This interaction leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α, keeping its levels low.
The DEALA-Hyp-YIPD Fluorescence Polarization (FP) assay is a robust, high-throughput method used to screen for and characterize small molecule inhibitors that disrupt the VHL:HIF-1α protein-protein interaction.[1][2] The assay utilizes a fluorescently labeled peptide, FAM-DEALA-Hyp-YIPD, which mimics the binding motif of HIF-1α recognized by VHL.[1][2] This document provides a detailed protocol for this competitive binding assay and presents key data for known inhibitors.
Principle of the Assay
Fluorescence polarization is a technique that measures the change in the rotational speed of a fluorescent molecule. In this assay, the small, fluorescently labeled FAM-DEALA-Hyp-YIPD peptide tumbles rapidly in solution, resulting in a low polarization value when excited with polarized light. When this peptide binds to the much larger VCB protein complex, its tumbling is significantly slowed, leading to a high polarization signal. Small molecule inhibitors that bind to VHL at the HIF-1α binding site will compete with the fluorescent peptide, causing its displacement from the VCB complex. This displacement results in a decrease in the fluorescence polarization signal, which is proportional to the inhibitor's binding affinity.[2][3]
Signaling Pathway
The VHL/HIF-1α signaling pathway is central to cellular oxygen sensing. The FP assay focuses on the key protein-protein interaction within this pathway that is targeted for inhibition.
Caption: VHL/HIF-1α signaling and FP assay principle.
Experimental Protocol
This protocol is adapted from Buckley et al., 2012 and provides a method for a competitive fluorescence polarization assay to identify and characterize inhibitors of the VHL:HIF-1α interaction.[1][2]
Materials and Reagents:
-
VCB Complex: Recombinant human VHL, Elongin B, and Elongin C complex.
-
Fluorescent Probe: FAM-DEALA-Hyp-YIPD peptide (e.g., from Biohelper Biotechnology).[4]
-
Assay Buffer: For example, 50 mM HEPES pH 7.5, 100 mM NaCl, 0.01% Triton X-100, 1 mM DTT.
-
Test Compounds: Small molecule inhibitors dissolved in 100% DMSO.
-
Positive Control: Unlabeled this compound peptide.
-
Microplates: Black, low-binding 384-well microplates.
-
Plate Reader: Capable of measuring fluorescence polarization.
Experimental Workflow:
Caption: Workflow for the this compound FP Assay.
Detailed Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and store it at 4°C. Add DTT fresh before use.
-
Dilute the VCB complex to the desired concentration in the assay buffer. A typical final concentration is around 450 nM.[4]
-
Dilute the FAM-DEALA-Hyp-YIPD probe to the desired concentration in the assay buffer. A typical final concentration is around 278 nM.[4]
-
Prepare serial dilutions of the test compounds in 100% DMSO.
-
-
Assay Plate Preparation (for a final volume of 20 µL):
-
Controls:
-
0% Inhibition (High FP): VCB complex, fluorescent probe, and DMSO (no inhibitor).
-
100% Inhibition (Low FP): Fluorescent probe and DMSO (no VCB complex).
-
Positive Control: VCB complex, fluorescent probe, and a saturating concentration of unlabeled this compound.
-
-
Assay Wells:
-
Add 10 µL of the VCB complex solution to the wells.
-
Add 0.2 µL of the serially diluted test compounds in DMSO to the respective wells. The final DMSO concentration should not exceed 1%.
-
Incubate the plate for 15-30 minutes at room temperature.
-
Add 10 µL of the fluorescent probe solution to all wells.
-
Incubate for at least 60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
-
-
-
Measurement:
-
Measure the fluorescence polarization on a suitable plate reader. Excitation is typically at 485 nm and emission at 525 nm for the FAM fluorophore.
-
-
Data Analysis:
-
The raw data will be in millipolarization (mP) units.
-
Normalize the data using the high and low FP controls.
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation
The following table summarizes the binding affinities of several published inhibitors of the VHL:HIF-1α interaction as determined by the this compound fluorescence polarization assay.
| Compound | Reference | IC50 (µM) |
| Unlabeled Peptide | Buckley et al., 2012[1] | 0.91 |
| Compound 1 | Buckley et al., 2012[1] | >50 |
| Compound 2 | Buckley et al., 2012[1] | >50 |
| Compound 15 | Buckley et al., 2012[2] | 4.1 |
| Compound 4 | Liu et al., 2016[4] | <10 |
| Compound 5 | Liu et al., 2016[4] | <10 |
| Compound 9 | Liu et al., 2016[4] | >10 |
Note: The Kd for the FAM-DEALA-Hyp-YIPD probe binding to the VCB complex has been determined to be 560 nM.[1][2]
Conclusion
The this compound fluorescence polarization assay is a powerful and reliable method for the discovery and characterization of small molecule inhibitors targeting the VHL:HIF-1α protein-protein interaction. Its homogeneous format and amenability to high-throughput screening make it an invaluable tool in drug development programs aimed at modulating the hypoxia response pathway.
References
- 1. Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel inhibitors disrupting HIF-1α/von Hippel–Lindau interaction through shape-based screening and cascade docking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DEALA-Hyp-YIPD in Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the fluorescently labeled peptide probe, DEALA-Hyp-YIPD , in inhibitor screening campaigns targeting the von Hippel-Lindau (VHL) and Hypoxia-Inducible Factor 1α (HIF-1α) protein-protein interaction (PPI). The protocols detailed below are designed to facilitate the discovery and characterization of small molecule inhibitors with therapeutic potential in oncology, anemia, and ischemia.
Introduction
The interaction between the E3 ubiquitin ligase VHL and the α-subunit of the transcription factor HIF-1 is a critical cellular oxygen sensing mechanism. Under normal oxygen conditions (normoxia), VHL recognizes and binds to a hydroxylated proline residue within the oxygen-dependent degradation domain (ODD) of HIF-1α, leading to its ubiquitination and subsequent proteasomal degradation. In hypoxic conditions, this interaction is abrogated, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.
Dysregulation of the VHL/HIF-1α pathway is implicated in various diseases. Consequently, the VHL/HIF-1α PPI has emerged as a promising therapeutic target. This compound, a peptide derived from HIF-1α and labeled with a fluorescent dye (commonly FAM), serves as a high-affinity probe for monitoring this interaction. Its use in a Fluorescence Polarization (FP) assay provides a robust and high-throughput method for identifying small molecules that disrupt the VHL/HIF-1α complex.[1][2]
Signaling Pathway
The VHL/HIF-1α signaling pathway is a cornerstone of the cellular response to changes in oxygen availability.
References
Application Notes and Protocols: DEALA-Hyp-YIPD in Fragment-Based Lead Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of the fluorescently labeled peptide, FAM-DEALA-Hyp-YIPD, in fragment-based lead discovery (FBLD) for the identification and characterization of small molecule inhibitors of the protein-protein interaction (PPI) between the von Hippel-Lindau (VHL) protein and the Hypoxia-Inducible Factor 1α (HIF-1α).
Introduction
The interaction between VHL and HIF-1α is a critical cellular oxygen sensing mechanism. Under normoxic conditions, HIF-1α is hydroxylated at specific proline residues, leading to its recognition by the VHL E3 ubiquitin ligase complex, subsequent ubiquitination, and proteasomal degradation.[1][2] In hypoxic conditions, this process is inhibited, allowing HIF-1α to accumulate and activate the transcription of genes involved in angiogenesis, metabolism, and other responses to low oxygen.[1] Dysregulation of this pathway is implicated in various diseases, including cancer, making the VHL:HIF-1α interaction an attractive target for therapeutic intervention.
Fragment-based lead discovery (FBLD) is a powerful strategy for identifying novel inhibitors for challenging targets like PPIs.[3][4] FBLD begins with the screening of low molecular weight fragments that can bind to "hot spots" on the protein surface, followed by the optimization of these initial hits into more potent lead compounds.[3] The fluorescent peptide FAM-DEALA-Hyp-YIPD is a key tool in this process, enabling the development of robust and sensitive screening assays.
Quantitative Data Summary
The following table summarizes quantitative data for inhibitors of the pVHL:HIF-1α interaction identified through virtual screening and evaluated using a Fluorescence Polarization assay.
| Compound ID (ZINC ID) | Molecular Weight (MW) | IC50 (µM) |
| 1 (ZINC05433596) | 388 | 54 ± 2.31 |
| 2 (ZINC01034728) | 418 | 58 ± 5.79 |
| 3 (ZINC06624580) | 410 | 21 ± 1.52 |
| 4 (ZINC04394452) | 406 | 9.0 ± 0.87 |
| 5 (ZINC09660015) | 365 | 6.0 ± 0.63 |
| 6 (ZINC02141023) | 347 | 102 ± 6.13 |
| 7 (ZINC04335475) | 332 | 37 ± 1.58 |
| 8 (ZINC12504094) | 451 | 83 ± 3.10 |
| 9 (ZINC13466751) | 363 | 2.0 ± 0.14 |
| 4W9H (Reference) | 472 | 1.1 ± 0.03 |
| Data is presented as mean ± SEM.[5] |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Assay for Screening pVHL:HIF-1α Inhibitors
This protocol describes a competitive binding assay using FAM-DEALA-Hyp-YIPD to identify and characterize small molecule inhibitors of the pVHL:HIF-1α interaction. The assay measures the change in polarization of the fluorescent peptide upon displacement by a test compound.
Materials:
-
Purified pVHL in assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 0.5 mM DTT, 0.01% Triton X-100, pH 8.0)[6]
-
FAM-DEALA-Hyp-YIPD fluorescent peptide probe
-
Test compounds (fragments or potential inhibitors) dissolved in DMSO
-
Assay buffer
-
384-well black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of pVHL protein at a concentration suitable for the assay (e.g., 200 µM).
-
Prepare a stock solution of the FAM-DEALA-Hyp-YIPD probe. The final concentration in the assay should be below its Kd for pVHL to ensure sensitivity.
-
Prepare serial dilutions of test compounds in DMSO.
-
-
Assay Setup:
-
In a 384-well black microplate, add the assay components in the following order:
-
Assay buffer
-
Test compound solution (ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects the assay, e.g., 1-5%).
-
pVHL protein solution.
-
FAM-DEALA-Hyp-YIPD probe solution.
-
-
Include the following controls:
-
Negative Control (0% Inhibition): Contains assay buffer, DMSO (at the same final concentration as the test compound wells), pVHL, and the fluorescent probe. This represents the maximum polarization signal.
-
Positive Control (100% Inhibition): Contains assay buffer, a known potent unlabeled inhibitor (or a high concentration of a reference compound), pVHL, and the fluorescent probe. Alternatively, a solution of the fluorescent probe in buffer without pVHL can be used to represent the minimum polarization signal.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient period to reach binding equilibrium (e.g., 1-2 hours), protected from light.[6]
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore (e.g., for FAM/FITC, excitation at ~485 nm and emission at ~535 nm).[7]
-
-
Data Analysis:
-
The fluorescence polarization (P) is calculated from the parallel (I∥) and perpendicular (I⊥) fluorescence intensities.
-
Normalize the data using the high and low controls to determine the percent inhibition for each test compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: HIF-1α Ubiquitination and Degradation Pathway.
Experimental Workflow
Caption: Fragment-Based Lead Discovery (FBLD) Workflow.
References
- 1. cusabio.com [cusabio.com]
- 2. Determination of HIF-1α degradation pathways via modulation of the propionyl mark [bmbreports.org]
- 3. hs.as.uky.edu [hs.as.uky.edu]
- 4. Fragment-Based Drug Discovery | August 25-26, 2020 - ..I-PROD-1-CIIProd_153 [drugdiscoverychemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DEALA-Hyp-YIPD Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing the fluorescently labeled peptide, FAM-DEALA-Hyp-YIPD, in biophysical assays to investigate the interaction between the von Hippel-Lindau (VHL) protein and the Hypoxia-Inducible Factor 1α (HIF-1α). The provided protocols are intended to serve as a comprehensive resource for researchers in academic and industrial settings who are focused on the discovery and characterization of novel inhibitors of this critical protein-protein interaction, a key therapeutic target in oncology and other diseases.
Introduction
The VHL/HIF-1α interaction is a cornerstone of the cellular oxygen sensing pathway. Under normoxic conditions, the VHL E3 ubiquitin ligase recognizes and binds to a hydroxylated proline residue within the oxygen-dependent degradation (ODD) domain of HIF-1α. This interaction leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α, effectively suppressing its transcriptional activity. In hypoxic conditions, this hydroxylation is inhibited, leading to the stabilization of HIF-1α, which then dimerizes with HIF-1β, translocates to the nucleus, and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.
Dysregulation of this pathway, often through mutations in the VHL tumor suppressor gene, results in the constitutive stabilization of HIF-1α and is a hallmark of various cancers, most notably clear cell renal cell carcinoma. Therefore, the development of small molecule inhibitors that disrupt the VHL/HIF-1α interaction is a promising therapeutic strategy.
The peptide DEALA-Hyp-YIPD, derived from the HIF-1α ODD domain and featuring a critical hydroxyproline (Hyp) residue, serves as a valuable tool for studying this interaction. When labeled with a fluorophore such as 5-carboxyfluorescein (FAM), it becomes a sensitive probe for in vitro binding assays.
Signaling Pathway
The VHL/HIF-1α signaling pathway is a critical cellular mechanism for responding to changes in oxygen availability. Under normal oxygen levels (normoxia), the HIF-1α subunit is hydroxylated on specific proline residues by prolyl hydroxylases (PHDs). This post-translational modification allows the von Hippel-Lindau protein (VHL), as part of an E3 ubiquitin ligase complex, to recognize and bind HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome. In low oxygen conditions (hypoxia), PHDs are inactive, HIF-1α is not hydroxylated, and it is therefore stabilized. The stable HIF-1α then translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. These target genes are involved in various processes that help cells adapt to hypoxia, including angiogenesis, erythropoiesis, and glycolysis.
Caption: VHL/HIF-1α signaling under normoxia and hypoxia, and points of experimental intervention.
Experimental Protocols
Fluorescence Polarization (FP) Competition Assay
This protocol describes a competitive binding assay to screen for and characterize inhibitors of the VHL/HIF-1α interaction using the fluorescently labeled peptide FAM-DEALA-Hyp-YIPD.
Workflow Diagram:
Caption: Workflow for the VHL/HIF-1α Fluorescence Polarization competition assay.
Materials:
-
Protein: Purified VHL-ElonginC-ElonginB (VCB) complex.
-
Fluorescent Peptide: FAM-DEALA-Hyp-YIPD.
-
Test Compounds: Small molecule inhibitors dissolved in DMSO.
-
Assay Buffer: For example, 50 mM Tris pH 7.5, 100 mM NaCl, 0.01% Tween-20.
-
Microplates: Low-volume, black, 384-well non-binding microplates.
-
Plate Reader: Capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation:
-
Prepare a 2x working solution of the VCB complex in assay buffer. The final concentration in the assay should be optimized and is typically in the low nanomolar range, determined by Kd of the fluorescent peptide.
-
Prepare a 2x working solution of FAM-DEALA-Hyp-YIPD in assay buffer. The final concentration should be at or below its Kd for the VCB complex (e.g., 50-100 nM).
-
Prepare serial dilutions of test compounds in DMSO. Then, dilute these into assay buffer to create a 4x final concentration stock.
-
-
Assay Plate Setup:
-
Add 5 µL of the 4x test compound solution or DMSO (for controls) to the wells of the 384-well plate.
-
Include wells for "no protein" (maximum polarization) and "no inhibitor" (minimum polarization) controls.
-
-
Protein Addition and Incubation:
-
Add 5 µL of the 2x VCB complex solution to all wells except the "no protein" controls. To the "no protein" wells, add 5 µL of assay buffer.
-
Mix gently and incubate for 15 minutes at room temperature.
-
-
Fluorescent Peptide Addition and Incubation:
-
Add 10 µL of the 2x FAM-DEALA-Hyp-YIPD solution to all wells.
-
Mix gently and incubate for 30 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a suitable plate reader using standard fluorescein excitation and emission wavelengths (e.g., 485 nm excitation, 520 nm emission).
-
-
Data Analysis:
-
The raw millipolarization (mP) values are used to calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Protein: Purified VCB complex dialyzed extensively against the ITC buffer.
-
Ligand: Unlabeled this compound peptide or small molecule inhibitor dissolved in the final dialysis buffer.
-
ITC Buffer: For example, 50 mM Tris pH 7.5, 150 mM NaCl. The buffer for the protein and the ligand must be identical to minimize heats of dilution.
-
ITC Instrument: A sensitive isothermal titration calorimeter.
Procedure:
-
Sample Preparation:
-
Prepare the VCB complex at a concentration of approximately 10-20 µM in the ITC buffer.
-
Prepare the this compound peptide or small molecule inhibitor at a concentration 10-20 fold higher than the protein concentration in the identical ITC buffer.
-
Degas all solutions immediately before use to prevent bubble formation in the calorimeter cell.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Set the stirring speed (e.g., 750 rpm).
-
Set the injection parameters (e.g., a series of 1-2 µL injections with a spacing of 150-180 seconds).
-
-
Titration:
-
Load the VCB complex into the sample cell.
-
Load the ligand solution into the injection syringe.
-
Perform an initial small injection (e.g., 0.4 µL) to account for initial mixing effects, followed by the series of larger injections.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Subtract the heat of dilution, determined from control titrations of the ligand into buffer.
-
Fit the integrated heats to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.
-
Data Presentation
The following tables summarize representative quantitative data obtained from this compound-based experiments.
Table 1: Binding Affinities for the VHL/HIF-1α Interaction
| Ligand | Assay Method | Dissociation Constant (Kd) | Reference |
| FAM-DEALA-Hyp-YIPD | FP | ~560 nM | |
| This compound | ITC | ~180 nM |
Table 2: IC50 Values of VHL/HIF-1α Interaction Inhibitors
| Inhibitor | Assay Method | IC50 Value | Reference |
| This compound | FP | 0.91 µM | |
| Compound 1 (Example) | FP | 2.29 µM | |
| Compound 51 (Example) | FP | 10.08 µM |
Note: The specific values may vary depending on the exact experimental conditions, including buffer composition and temperature.
Application Notes and Protocols for Identifying Small Molecule Inhibitors Using DEALA-Hyp-YIPD
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the fluorescently labeled peptide, FAM-DEALA-Hyp-YIPD, for the identification and characterization of small molecule inhibitors targeting the von Hippel-Lindau (VHL) and Hypoxia-Inducible Factor 1α (HIF-1α) protein-protein interaction.
Introduction
The interaction between the E3 ubiquitin ligase VHL and the α-subunit of the transcription factor HIF-1 is a critical cellular process for responding to changes in oxygen availability. Under normal oxygen levels (normoxia), prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on HIF-1α.[1][2] This post-translational modification allows VHL to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3] In hypoxic conditions, the lack of oxygen inhibits PHD activity, stabilizing HIF-1α, which can then promote the transcription of genes involved in processes such as angiogenesis and anaerobic metabolism.[1][3]
Small molecule inhibitors that disrupt the VHL/HIF-1α interaction can mimic the hypoxic response by stabilizing HIF-1α.[3][4] This makes them promising therapeutic agents for conditions like chronic anemia and ischemia.[3][4] The fluorescently labeled peptide, FAM-DEALA-Hyp-YIPD, is a powerful tool for identifying such inhibitors through a fluorescence polarization (FP) displacement assay.[1][4]
Principle of the Assay
The fluorescence polarization (FP) assay using FAM-DEALA-Hyp-YIPD is a competitive binding assay. The relatively small, fluorescently labeled peptide binds to the VHL-ElonginB-ElonginC (VCB) complex, resulting in a high fluorescence polarization signal due to its slower tumbling in the bound state. When a small molecule inhibitor binds to the HIF-1α binding site on VHL, it displaces the FAM-DEALA-Hyp-YIPD peptide.[4] The displaced, unbound peptide tumbles more rapidly in solution, leading to a decrease in the fluorescence polarization signal. The magnitude of this decrease is proportional to the amount of displaced peptide, allowing for the determination of the inhibitor's binding affinity (typically expressed as an IC50 value).[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key biological pathway and the experimental workflow for using FAM-DEALA-Hyp-YIPD.
Caption: The VHL/HIF-1α signaling pathway under normoxic and hypoxic/inhibited conditions.
Caption: Experimental workflow for the fluorescence polarization displacement assay.
Caption: Principle of the fluorescence polarization displacement assay.
Experimental Protocol: Fluorescence Polarization (FP) Displacement Assay
This protocol is a generalized procedure based on methodologies reported in the literature.[1][4] Researchers should optimize concentrations and incubation times for their specific experimental setup.
Materials and Reagents:
-
Purified VCB (VHL, ElonginB, ElonginC) complex
-
FAM-DEALA-Hyp-YIPD (Fluorescent Peptide)
-
Assay Buffer (e.g., PBS with 0.01% Tween-20)
-
Small molecule inhibitors for screening
-
DMSO (for dissolving inhibitors)
-
384-well, low-volume, black, round-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the VCB complex in assay buffer. The final concentration in the assay will need to be optimized but is typically in the low nanomolar range.
-
Prepare a stock solution of FAM-DEALA-Hyp-YIPD in assay buffer. The final concentration should be close to its Kd for the VCB complex (reported as approximately 560 nM).[4][5]
-
Prepare serial dilutions of the small molecule inhibitors in DMSO. Further dilute these in assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1%.
-
-
Assay Setup:
-
Maximum Polarization Control (Bound): Add VCB complex, FAM-DEALA-Hyp-YIPD, and assay buffer with the corresponding concentration of DMSO (without inhibitor) to designated wells.
-
Minimum Polarization Control (Unbound): Add only FAM-DEALA-Hyp-YIPD and assay buffer with DMSO to designated wells.
-
Test Wells: Add VCB complex, FAM-DEALA-Hyp-YIPD, and the serial dilutions of the small molecule inhibitors to the remaining wells.
-
The final assay volume will depend on the plate type (e.g., 20 µL for a 384-well plate).
-
-
Incubation:
-
Seal the plate and incubate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium. Incubation times may vary and should be optimized (e.g., 30-60 minutes). Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for fluorescein (FAM).
-
-
Data Analysis:
-
Normalize the raw fluorescence polarization data. The percent inhibition can be calculated using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where mP_sample is the millipolarization value of the test well, mP_min is the average of the minimum polarization controls, and mP_max is the average of the maximum polarization controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% displacement of the fluorescent peptide.
-
Quantitative Data Summary
The following tables summarize the IC50 values for various small molecule inhibitors of the VHL/HIF-1α interaction, as determined by the FAM-DEALA-Hyp-YIPD displacement assay.
Table 1: IC50 Values of Isoxazole-based Inhibitors [4][6]
| Compound | R Group | IC50 (µM) |
| 1 | Phenyl | 53 ± 1 |
| 2 | 4-Chlorophenyl | 38 ± 4 |
| 3 | 4-Methoxyphenyl | 100 ± 10 |
| 4 | 4-(Trifluoromethyl)phenyl | 29 ± 4 |
| 5 | 3-Chlorophenyl | 22 ± 1 |
| 6 | 3-Methoxyphenyl | 69 ± 3 |
| 7 | 3-(Trifluoromethyl)phenyl | 23 ± 2 |
| 8 | 2-Chlorophenyl | 100 ± 20 |
| 9 | 2-Methoxyphenyl | > 200 |
| 10 | 2-(Trifluoromethyl)phenyl | 100 ± 20 |
| 11 | Thien-2-yl | 14 ± 1 |
| 12 | Thiazol-2-yl | 11 ± 1 |
| 13 | Pyridin-3-yl | 120 ± 20 |
| 14 | Pyridin-4-yl | 110 ± 20 |
| 15 | Isoxazol-5-yl | 7.5 ± 0.5 |
Data presented as mean ± SEM.
Table 2: IC50 Values of Optimized Inhibitors [6]
| Compound | C-terminal Fragment | IC50 (µM) |
| 24 | 4-Chlorobenzamide | 1.8 ± 0.1 |
| 36 | 4-Oxazolylbenzamide | 1.3 ± 0.1 |
| 37 | 4-(Methylthiazolyl)benzamide | 0.82 ± 0.05 |
| 51 | 4-(Methylthiazolyl)ethoxybenzamide | 0.44 ± 0.02 |
Data presented as mean ± SEM.
Conclusion
The use of FAM-DEALA-Hyp-YIPD in a fluorescence polarization displacement assay provides a robust, high-throughput method for the discovery and characterization of small molecule inhibitors of the VHL/HIF-1α interaction. This approach has been successfully employed to identify potent inhibitors with potential for further development as therapeutics for a range of diseases. The protocols and data presented here serve as a valuable resource for researchers in the field of drug discovery.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissecting Fragment-Based Lead Discovery at the von Hippel-Lindau Protein:Hypoxia Inducible Factor 1α Protein-Protein Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Inhibitors of the Interaction Between the E3 Ligase VHL and HIF1α - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using DEALA-Hyp-YIPD
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the Hypoxia-Inducible Factor 1α (HIF-1α) is a critical cellular process and a key target in drug discovery, particularly in the fields of oncology and ischemia. Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated at specific proline residues, leading to its recognition by the VHL protein complex (VCB, composed of VHL, Elongin B, and Elongin C), subsequent ubiquitination, and rapid degradation by the proteasome. In hypoxic conditions, this degradation is inhibited, allowing HIF-1α to accumulate and activate the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.
FAM-DEALA-Hyp-YIPD is a fluorescently-labeled peptide derived from HIF-1α that contains the hydroxylated proline (Hyp) crucial for VHL binding. This peptide serves as a high-affinity probe in in vitro assays to screen for and characterize small molecule inhibitors that disrupt the VHL/HIF-1α interaction. The primary application of this probe is in a Fluorescence Polarization (FP) displacement assay, a robust and sensitive method well-suited for high-throughput screening (HTS).
Principle of the Fluorescence Polarization (FP) Assay
Fluorescence Polarization is a technique that measures the change in the rotational speed of a fluorescent molecule in solution. When a small fluorescent molecule, such as FAM-DEALA-Hyp-YIPD, is unbound, it tumbles rapidly, and when excited with polarized light, the emitted light is largely depolarized. However, when this fluorescent peptide binds to a much larger molecule, like the VCB protein complex, its rotation is significantly slowed. This results in a higher degree of polarization of the emitted light.
In a competitive FP assay, small molecule inhibitors that bind to VHL will displace the FAM-DEALA-Hyp-YIPD probe. This displacement leads to an increase in the population of the small, rapidly tumbling fluorescent peptide, resulting in a decrease in the measured fluorescence polarization. This change in polarization is directly proportional to the binding affinity of the test compound.
Signaling Pathway: HIF-1α Degradation Mediated by VHL
Under normoxic conditions, the α-subunit of HIF-1 is targeted for proteasomal degradation through a series of enzymatic steps. Prolyl hydroxylase domain enzymes (PHDs) utilize oxygen to hydroxylate specific proline residues on HIF-1α. This post-translational modification creates a binding site for the von Hippel-Lindau (VHL) protein, which is part of an E3 ubiquitin ligase complex. Upon binding, HIF-1α is polyubiquitinated and subsequently degraded by the 26S proteasome. This process prevents the accumulation of HIF-1α and the activation of hypoxia-inducible genes.
Application Notes and Protocols for High-Throughput Screening with DEALA-Hyp-YIPD
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the Hypoxia-Inducible Factor-1α (HIF-1α) is a critical cellular process that governs the response to changes in oxygen levels. Under normoxic conditions, VHL recognizes and binds to a hydroxylated proline residue within the oxygen-dependent degradation (ODD) domain of HIF-1α. This interaction leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α, preventing the activation of hypoxia-inducible genes. The dysregulation of this pathway is implicated in various pathologies, including cancer.
DEALA-Hyp-YIPD is a synthetic peptide derived from the HIF-1α ODD domain. When labeled with a fluorophore such as 5-carboxyfluorescein (FAM), this peptide serves as a high-affinity probe for the VHL protein.[1][2] This application note provides a detailed protocol for a fluorescence polarization (FP) based high-throughput screening (HTS) assay utilizing FAM-DEALA-Hyp-YIPD to identify and characterize small molecule inhibitors of the VHL:HIF-1α interaction. This assay is a valuable tool in drug discovery efforts, particularly for the development of novel therapeutics targeting this pathway, including Proteolysis Targeting Chimeras (PROTACs).[3][4]
Principle of the Assay
Fluorescence polarization is a powerful technique for studying molecular interactions in solution.[5] The assay principle is based on the observation that a small, fluorescently labeled molecule (the tracer, in this case FAM-DEALA-Hyp-YIPD) tumbles rapidly in solution, resulting in a low polarization of emitted light when excited with plane-polarized light. Upon binding to a much larger molecule (the VCB complex: VHL, Elongin B, and Elongin C), the rotational motion of the tracer is significantly slowed, leading to an increase in the polarization of the emitted light.[5]
In a competitive binding assay format, potential inhibitors of the VHL:HIF-1α interaction will compete with the FAM-DEALA-Hyp-YIPD tracer for binding to the VCB complex. This displacement of the tracer will result in a decrease in the measured fluorescence polarization, providing a direct measure of the inhibitor's potency.[6]
Signaling Pathway
The VHL:HIF-1α signaling pathway is a key regulator of cellular response to hypoxia. The following diagram illustrates the core interactions under normoxic and hypoxic conditions.
Caption: VHL:HIF-1α Signaling Pathway.
Experimental Workflow
The following diagram outlines the experimental workflow for the high-throughput screening of VHL:HIF-1α interaction inhibitors using the FAM-DEALA-Hyp-YIPD fluorescence polarization assay.
Caption: High-Throughput Screening Workflow.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the FAM-DEALA-Hyp-YIPD probe and representative data from competitive binding assays.
Table 1: Properties of FAM-DEALA-Hyp-YIPD
| Parameter | Value | Reference |
| Sequence | FAM-DEALA-Hyp-YIPD | [1][2] |
| Fluorescent Label | 5-Carboxyfluorescein (FAM) | [1][2] |
| Excitation Maximum | ~485 nm | [1][2] |
| Emission Maximum | ~535 nm | [1][2] |
| Dissociation Constant (Kd) | 180 - 560 nM | [1][3][5][6] |
Table 2: Representative IC50 Values for VHL:HIF-1α Interaction Inhibitors
| Compound | IC50 (µM) | Assay Method | Reference |
| Unlabeled this compound | 0.91 | FP | [6] |
| Compound 1 | >100 | FP | [7] |
| Compound 2 | >100 | FP | [7] |
| VH032 | 0.185 | FP | [4] |
| VH101 | 0.044 | FP | [4] |
Experimental Protocols
Materials and Reagents
-
FAM-DEALA-Hyp-YIPD: Lyophilized powder, stored at -20°C. Reconstitute in DMSO to a stock concentration of 1 mM and store in aliquots at -20°C.
-
VCB Complex (VHL, Elongin B, Elongin C): Purified protein complex. Store at -80°C.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.5 mM DTT, 0.01% (v/v) Triton X-100. Prepare fresh and keep on ice.
-
Test Compounds: Solubilized in 100% DMSO.
-
Assay Plates: Black, low-volume 384-well microplates.
-
Plate Reader: Capable of measuring fluorescence polarization with appropriate excitation and emission filters.
Assay Protocol
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a working solution of VCB complex in assay buffer. The final concentration in the assay will need to be optimized, but a starting point is typically around the Kd of the FAM-DEALA-Hyp-YIPD probe (e.g., 200-600 nM).
-
Prepare a working solution of FAM-DEALA-Hyp-YIPD in assay buffer. The final concentration should be in the low nanomolar range (e.g., 10-50 nM) and should be optimized to give a stable and robust fluorescence signal.
-
Prepare serial dilutions of test compounds in 100% DMSO.
-
-
Assay Plate Preparation:
-
Add 1 µL of test compound dilutions or DMSO (for control wells) to the wells of a 384-well plate.
-
Add 10 µL of the VCB complex working solution to all wells except the "no protein" control wells. Add 10 µL of assay buffer to the "no protein" control wells.
-
Mix the plate gently by tapping or using a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Tracer Addition and Final Incubation:
-
Add 10 µL of the FAM-DEALA-Hyp-YIPD working solution to all wells. The final assay volume will be 21 µL.
-
Mix the plate gently and incubate at room temperature for 1-2 hours, protected from light.
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization on a plate reader equipped with filters for FAM (Excitation: ~485 nm, Emission: ~535 nm).
-
Record the millipolarization (mP) values for each well.
-
Data Analysis
-
Controls:
-
Maximum Polarization (P_max): Wells containing VCB complex, FAM-DEALA-Hyp-YIPD, and DMSO (no inhibitor).
-
Minimum Polarization (P_min): Wells containing FAM-DEALA-Hyp-YIPD and assay buffer (no VCB complex).
-
-
Calculation of Percent Inhibition:
-
Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)])
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the binding of the fluorescent probe.
-
Conclusion
The fluorescence polarization assay using FAM-DEALA-Hyp-YIPD provides a robust, sensitive, and high-throughput method for the identification and characterization of inhibitors of the VHL:HIF-1α interaction. This assay is a critical tool for academic and industrial researchers working on the discovery of novel therapeutics targeting this important cellular pathway. The detailed protocols and data presented in this application note should enable researchers to successfully implement this assay in their drug discovery workflows.
References
- 1. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L [bio-protocol.org]
- 3. Downstream Targets of VHL/HIF-α Signaling in Renal Clear Cell Carcinoma Progression: Mechanisms and Therapeutic Relevance [mdpi.com]
- 4. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L [en.bio-protocol.org]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: DEALA-Hyp-YIPD Fluorescence Polarization Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the DEALA-Hyp-YIPD fluorescence polarization (FP) assay. This assay is a powerful tool for studying the interaction between the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a fluorescently labeled peptide derived from Hypoxia-Inducible Factor 1α (HIF-1α), FAM-DEALA-Hyp-YIPD. It is commonly employed to screen for small molecule inhibitors of this critical protein-protein interaction.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound FP assay?
A1: The assay measures the binding of a small fluorescently labeled peptide, FAM-DEALA-Hyp-YIPD (the tracer), to a much larger protein, the VHL E3 ligase complex.[1][2][3] When the small tracer is unbound, it tumbles rapidly in solution, and when excited with polarized light, the emitted light is largely depolarized, resulting in a low FP value.[4] Upon binding to the larger VHL protein, the tracer's rotation slows significantly. This slower tumbling of the protein-tracer complex results in the emitted light remaining more polarized, leading to a higher FP signal.[4] Small molecule inhibitors that disrupt the VHL/HIF-1α interaction will compete with the tracer for binding to VHL, causing a decrease in the FP signal.
Q2: What are the key components of this assay?
A2: The essential components are:
-
FAM-DEALA-Hyp-YIPD: A fluorescein-labeled peptide derived from HIF-1α that acts as the fluorescent tracer.[1][2][3]
-
VHL Protein: Typically a purified complex of VHL, Elongin B, and Elongin C (VCB) is used as the binding partner.
-
Assay Buffer: A buffered solution at a specific pH and salt concentration to ensure protein stability and optimal binding.
-
Microplate: A low-binding, black microplate is crucial to minimize non-specific binding and background fluorescence.[5]
-
Plate Reader: A microplate reader equipped with polarizing filters for the excitation and emission wavelengths of fluorescein (excitation max ~485 nm, emission max ~535 nm).[2][3]
Q3: What is a typical Kd for the FAM-DEALA-Hyp-YIPD and VHL interaction?
A3: The reported equilibrium dissociation constant (Kd) for the interaction between FAM-DEALA-Hyp-YIPD and the VHL complex is in the range of 180-560 nM.[1][2][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | 1. Contaminated assay buffer or reagents.[5] 2. Use of white or clear microplates instead of black plates.[5] 3. Autofluorescent compounds in a screening library. | 1. Use fresh, high-purity reagents and filter-sterilize the buffer. 2. Always use black, low-binding microplates.[5] 3. Screen the compound library for autofluorescence at the assay wavelengths. |
| Low Polarization (mP) Values or Small Assay Window | 1. Low concentration or inactivity of the VHL protein. 2. Degradation of the FAM-DEALA-Hyp-YIPD tracer. 3. The molecular weight difference between the tracer and VHL is not sufficient. 4. Suboptimal assay conditions (e.g., pH, salt concentration). | 1. Verify the concentration and activity of the VHL protein. Ensure proper storage and handling. 2. Check the purity and integrity of the fluorescent peptide. Store aliquots at -80°C to avoid freeze-thaw cycles.[1] 3. Ensure a significant size difference between the tracer and the binding partner. A tenfold difference is a good starting point.[6] 4. Optimize buffer components, pH, and ionic strength. |
| High Variability in Replicate Wells | 1. Pipetting errors or improper mixing. 2. Air bubbles in the wells. 3. Protein aggregation. 4. Instrument settings are not optimized. | 1. Ensure accurate and consistent pipetting. Mix the plate gently after adding all components. 2. Centrifuge the plate briefly (e.g., 1 minute at 1000 rpm) to remove air bubbles. 3. Centrifuge the VHL protein stock before use to remove aggregates. Consider adding a non-ionic detergent like Tween-20 (e.g., 0.01%) to the assay buffer. 4. Optimize the plate reader's gain, Z-height, and number of flashes per well. |
| No Saturation in Binding Curve | 1. The concentration of the VHL protein is too low to achieve saturation. 2. Non-specific binding of the tracer. 3. The concentration of the tracer is too high relative to the Kd. | 1. Increase the concentration range of the VHL protein titration. 2. Add a carrier protein like Bovine Gamma Globulin (BGG) to the buffer. Avoid BSA as it can bind to fluorescein.[6] 3. The tracer concentration should ideally be at or below the Kd. |
| Unexpected Decrease in Polarization at High Protein Concentrations | 1. Light scattering due to high concentrations of aggregated protein.[7] 2. Quenching of the fluorophore at high protein concentrations. | 1. Centrifuge the protein stock at high speed before use.[7] Filter the protein solution if necessary. 2. Measure the total fluorescence intensity. A significant decrease may indicate quenching. |
Experimental Protocols
Protocol 1: VHL Protein Titration to Determine Binding Affinity
-
Prepare Reagents:
-
Assay Buffer: e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20.
-
FAM-DEALA-Hyp-YIPD Tracer Stock: Prepare a concentrated stock in DMSO and dilute to the final working concentration in assay buffer. The final concentration should be at or below the expected Kd (e.g., 50 nM).
-
VHL Protein Stock: Prepare a dilution series of the VHL protein in assay buffer.
-
-
Assay Setup (384-well plate):
-
Add 10 µL of assay buffer to the "blank" wells.
-
Add 10 µL of the FAM-DEALA-Hyp-YIPD working solution to all other wells.
-
Add 10 µL of the VHL protein dilutions to the appropriate wells. For the "tracer only" control, add 10 µL of assay buffer.
-
The final volume in each well should be 20 µL.
-
-
Incubation and Measurement:
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization on a plate reader with appropriate filters for FAM (Excitation: 485 nm, Emission: 535 nm).
-
-
Data Analysis:
-
Subtract the average blank values from all other wells.
-
Plot the millipolarization (mP) values against the VHL protein concentration.
-
Fit the data to a one-site binding equation to determine the Kd.
-
Protocol 2: Competitive Inhibition Assay
-
Prepare Reagents:
-
Assay Buffer, FAM-DEALA-Hyp-YIPD Tracer, and VHL Protein as described above. The concentration of VHL should be at or near the Kd determined in Protocol 1.
-
Inhibitor Stock: Prepare a serial dilution of the test compounds in DMSO, then dilute in assay buffer.
-
-
Assay Setup (384-well plate):
-
Add 5 µL of the inhibitor dilutions to the test wells. Add 5 µL of assay buffer with the same percentage of DMSO to the "no inhibitor" and "tracer only" control wells.
-
Add 5 µL of the VHL protein working solution to the test and "no inhibitor" wells. Add 5 µL of assay buffer to the "tracer only" wells.
-
Add 10 µL of the FAM-DEALA-Hyp-YIPD working solution to all wells.
-
The final volume in each well should be 20 µL.
-
-
Incubation and Measurement:
-
Mix, incubate, and measure as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FAM-DEALA-Hyp-YIPD (7287) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. biocat.com [biocat.com]
- 4. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 7. youtube.com [youtube.com]
Troubleshooting low signal in DEALA-Hyp-YIPD experiments
<
This technical support center provides troubleshooting guidance for researchers encountering low signal issues in experiments involving the DEALA-Hyp-YIPD peptide. This peptide is a fluorescently labeled derivative of a segment of the HIF-1α (Hypoxia-Inducible Factor 1-alpha) protein.[1][2][3][4][5] It is commonly used in assays to study the interaction between HIF-1α and the Von Hippel-Lindau (VHL) protein, a critical interaction in cellular oxygen sensing and protein degradation pathways.[1][2][4]
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and why is it used?
A1: FAM-DEALA-Hyp-YIPD is a synthetic peptide corresponding to a specific sequence of the HIF-1α protein, which includes a critical post-translational modification, hydroxyproline (Hyp).[1][2][3][4] This hydroxylation is essential for its recognition by the VHL E3 ubiquitin ligase. The peptide is labeled with a fluorescent tag (FAM) to allow for detection in various biochemical assays, primarily to study the VHL-HIF-1α interaction and screen for potential therapeutic inhibitors.[1][2][3][4]
Q2: What are the common causes of low signal in my this compound assay?
A2: Low signal can stem from several factors, which can be broadly categorized as:
-
Reagent Issues: Problems with the peptide itself, the target protein (VHL), antibodies, or buffers.
-
Protocol & Procedural Errors: Suboptimal incubation times, incorrect concentrations, insufficient washing, or improper plate reading.
-
Experimental Design Flaws: Inappropriate controls, low abundance of the target interaction, or assay conditions not being optimized for the specific components.
-
Instrumentation Problems: Incorrect filter sets, low lamp intensity, or improper instrument calibration.
Q3: How does hydroxyproline (Hyp) influence the experiment?
A3: The hydroxyproline residue is crucial. In cells, the hydroxylation of proline residues on HIF-1α is a key step that allows VHL to bind, leading to HIF-1α's ubiquitination and subsequent degradation.[6][7][8] The presence of Hyp in the synthetic peptide is therefore essential for mimicking the natural binding event. An experiment using a non-hydroxylated version of the peptide would be an appropriate negative control, as it should show significantly lower binding to VHL. The formation of hydroxyproline is also involved in regulating phosphorylation and catalytic activation in cell signaling.[6][7][8]
In-Depth Troubleshooting Guide
This guide is structured in a question-and-answer format to directly address specific problems you may be encountering.
Section 1: Reagent and Sample Quality
Q: My fluorescent signal is uniformly low across all wells, including positive controls. What should I check first?
A: This often points to a systemic issue with one of the core reagents.
-
Peptide Integrity: Verify the storage and handling of the FAM-DEALA-Hyp-YIPD peptide. It should be stored at -20°C and protected from light to prevent photobleaching.[5] Thaw on ice immediately before use. Consider running a simple fluorescence reading of a diluted peptide solution to confirm its fluorescence is within the expected range for the FAM dye (Excitation max: ~485 nm, Emission max: ~535 nm).[2][3]
-
Protein Activity: Ensure your VHL protein is active and correctly folded. Use a fresh aliquot if possible. If you are expressing and purifying the protein in-house, verify its purity and concentration, and consider a functional validation assay.
-
Buffer Composition: Check the pH and composition of your assay buffer. The VHL-HIF-1α interaction can be sensitive to buffer conditions. Ensure there are no interfering substances, such as detergents or reducing agents, at concentrations that might disrupt the interaction or quench fluorescence.
Q: My signal is weak, and I suspect non-specific binding is high. How can I address this?
A: High non-specific binding can mask a weak specific signal.
-
Blocking Agents: Incorporate or increase the concentration of blocking agents like Bovine Serum Albumin (BSA) or non-ionic detergents (e.g., Tween-20, Triton X-100) in your assay and wash buffers. This is critical in assays like Proximity Ligation Assays (PLA) or ELISAs to prevent antibodies and proteins from sticking to plate surfaces.[9]
-
Washing Steps: Increase the number and/or duration of wash steps. Insufficient washing is a common cause of high background.[10] Ensure wash buffers cover the entire sample surface.[11]
Section 2: Protocol and Procedural Optimization
Q: How can I determine the optimal concentrations for my peptide and VHL protein?
A: It is crucial to titrate your reagents to find the optimal signal-to-noise window.
-
Titration Experiments: Perform a matrix titration. Hold the concentration of the FAM-DEALA-Hyp-YIPD peptide constant while varying the concentration of the VHL protein. Then, do the reverse. This will help you identify the concentration range that gives a robust signal without saturating the system.
-
Binding Kinetics: The reported dissociation constant (Kd) for the FAM-DEALA-Hyp-YIPD peptide binding to VHL is in the range of 180-560 nM.[1][2][3][4] Your assay concentrations should be set around this Kd value to ensure you are in a sensitive part of the binding curve.
Q: My incubation times are based on a published protocol, but my signal is low. What can I do?
A: Published protocols are a starting point, but optimization is often necessary.
-
Increase Incubation Time: The interaction may be slow to reach equilibrium. Try increasing the incubation time for the peptide-protein binding step. For antibody-based detection steps, longer incubations (e.g., overnight at 4°C) can sometimes improve signal.[12]
-
Temperature: Ensure all enzymatic steps (e.g., ligation or amplification in PLA-type assays) are performed at the recommended temperature (typically 37°C).[11][13]
Section 3: Data Acquisition and Analysis
Q: The signal is present but very noisy. How can I improve my signal-to-noise ratio?
A: Improving the signal-to-noise ratio is key for data confidence.[14][15][16]
-
Instrument Settings: Optimize the gain and exposure settings on your plate reader or microscope. Avoid auto-exposure, as it can lead to inconsistent signal capture.[13] Ensure you are using the correct excitation and emission filters for the FAM fluorophore.
-
Signal Averaging: If your instrument allows, use signal averaging to reduce random noise. Taking multiple readings of the same well and averaging them can significantly clean up the data.[14]
-
Data Processing: Use software-based methods like digital smoothing or Fourier filtering to reduce noise in your dataset post-acquisition.[14]
Data Presentation: Optimization Tables
For systematic troubleshooting, use tables to track your optimization experiments.
Table 1: Reagent Concentration Matrix
| Experiment ID | [FAM-DEALA-Hyp-YIPD] (nM) | [VHL Protein] (nM) | Signal (RFU) | S/N Ratio |
|---|---|---|---|---|
| T1-A | 50 | 100 | ||
| T1-B | 50 | 200 | ||
| T1-C | 50 | 400 | ||
| T2-A | 100 | 100 | ||
| T2-B | 100 | 200 |
| T2-C | 100 | 400 | | |
Table 2: Protocol Parameter Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |
|---|---|---|---|---|
| Incubation Time | 30 min | 60 min | 120 min | |
| Wash Steps | 2x Buffer A | 4x Buffer A | 4x Buffer A + 0.05% Tween |
| Blocking Agent | 1% BSA | 5% BSA | 5% Non-fat milk | |
Experimental Protocols & Visualizations
Hypothetical Signaling Pathway: VHL-Mediated HIF-1α Degradation
Under normal oxygen conditions (normoxia), the enzyme Prolyl Hydroxylase hydroxylates HIF-1α. This allows the VHL E3 ligase complex to recognize, ubiquitinate, and target HIF-1α for proteasomal degradation, keeping its levels low. The this compound peptide mimics the hydroxylated state of HIF-1α.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FAM-DEALA-Hyp-YIPD (7287) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. biocat.com [biocat.com]
- 4. FAM-DEALA-Hyp-YIPD | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 5. FAM-DEALAHypYIPMDDDFQLRSF | Other Fluorescent Probes: R&D Systems [rndsystems.com]
- 6. Hydroxyproline in animal metabolism, nutrition, and cell signaling | Semantic Scholar [semanticscholar.org]
- 7. Hydroxyproline in animal metabolism, nutrition, and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. clyte.tech [clyte.tech]
- 10. Overcoming Analytical Challenges in Proximity Labeling Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proximity Ligation Assay (PLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Duolink® PLA Troubleshooting Guide [sigmaaldrich.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Metrics for Comparing Instruments and Assays [moleculardevices.com]
Improving DEALA-Hyp-YIPD assay sensitivity and accuracy
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you improve the sensitivity and accuracy of your DEALA-Hyp-YIPD assays.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Question | Possible Causes | Solutions |
| High background signal? | 1. Incomplete washing steps.[1] 2. Cross-reactivity of antibodies. 3. High concentration of detection antibody.[2] 4. Autofluorescence of plates or media.[3] 5. Contamination of reagents or cells.[1] | 1. Increase the number and duration of wash steps. Ensure efficient removal of residual reagents. 2. Test the specificity of your antibodies using appropriate controls. Consider using a different antibody clone. 3. Optimize the detection antibody concentration by performing a titration experiment.[2][4][5] 4. Use opaque white plates for luminescence assays or black plates for fluorescence assays to minimize background.[6][7] Test your media for intrinsic fluorescence. 5. Use aseptic techniques and fresh, sterile reagents.[1] Routinely check for mycoplasma contamination.[8] |
| Low or no signal? | 1. Inactive or degraded reagents. 2. Incorrect antibody concentrations.[2][9] 3. Suboptimal incubation times or temperatures.[4][6] 4. Low expression of the target protein. 5. Incorrect filter settings on the plate reader.[3] | 1. Check the expiration dates of all reagents. Store reagents at the recommended temperatures.[1] 2. Perform a titration of both capture and detection antibodies to find the optimal concentrations.[5][9] 3. Optimize incubation times and temperatures for each step of the assay.[4] 4. Ensure your cell model expresses the target of interest. Consider using a positive control cell line. 5. For fluorescence assays, ensure you are using the correct excitation and emission filters for your fluorophore. For luminescence, ensure the appropriate channel is selected.[3] |
| High well-to-well variability (High CV%)? | 1. Inconsistent cell seeding.[8] 2. Pipetting errors.[1] 3. Edge effects in the microplate. 4. Bubbles in the wells.[6] 5. Incomplete mixing of reagents.[6] | 1. Ensure a single-cell suspension before seeding and use a consistent seeding protocol. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. 2. Use calibrated pipettes and proper pipetting techniques. For small volumes, consider using a multi-channel pipette for consistency. 3. Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile water or PBS. 4. Be careful not to introduce bubbles when adding reagents.[6] Centrifuge the plate briefly if bubbles are present. 5. Ensure thorough but gentle mixing of reagents in each well.[6] |
| Inconsistent results between experiments? | 1. Variation in cell passage number.[8] 2. Different lots of reagents (e.g., antibodies, serum). 3. Fluctuations in incubator conditions (CO2, temperature, humidity).[1] 4. Day-to-day variations in experimental timing. | 1. Use cells within a consistent and narrow passage number range for all experiments.[8] 2. Qualify new lots of critical reagents against the old lots to ensure consistency. 3. Regularly calibrate and monitor incubator conditions.[1] 4. Adhere strictly to the same incubation times and overall experimental timeline for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What type of microplate should I use for the this compound assay?
For luminescence-based detection, solid white, opaque-walled plates are recommended to maximize the light signal and minimize crosstalk between wells.[6] For fluorescence-based detection, black, opaque-walled plates with clear bottoms are ideal for minimizing background fluorescence and crosstalk.[7]
Q2: How can I determine the optimal cell seeding density?
Perform a cell titration experiment by seeding a range of cell densities and performing the assay. The optimal density will be within the linear range of the assay, where a change in cell number results in a proportional change in signal. Aim for a density that results in 80-90% confluency at the time of the assay.
Q3: What are the critical controls to include in my experiment?
-
Negative Control: Cells that do not express the target protein or are treated with a vehicle control.
-
Positive Control: Cells known to express the target protein or treated with a known activator of the signaling pathway.
-
No-Cell Control: Wells containing only media and assay reagents to determine the background signal.
-
Reagent Blanks: Individual wells with subsets of reagents to troubleshoot sources of high background.
Q4: Can I multiplex the this compound assay with other assays?
Multiplexing is possible but requires careful planning. If combining a luminescence assay with a fluorescence assay, be aware that the optimal plate type for one may not be ideal for the other.[6] Ensure that the detection wavelengths of the different assays do not overlap and that the assay reagents are compatible.
Experimental Protocol: this compound Luminescence Assay
This protocol provides a general workflow. Specific details may need to be optimized for your cell type and experimental conditions.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells to a single-cell suspension.
-
Seed cells in a 96-well solid white plate at the predetermined optimal density.
-
Incubate overnight at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compounds.
-
Remove cell culture media and add media containing the test compounds or controls.
-
Incubate for the desired treatment period (e.g., 24 hours).
-
-
Lysis and Antibody Incubation:
-
Remove the treatment media.
-
Wash cells gently with 1X PBS.
-
Add 50 µL of lysis buffer to each well and incubate for 10 minutes on an orbital shaker.
-
Add 50 µL of the primary antibody solution (anti-DEALA) and incubate for 1 hour at room temperature.
-
-
Secondary Antibody and Detection:
-
Wash the wells three times with 1X Wash Buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody (anti-Hyp) and incubate for 1 hour at room temperature.
-
Wash the wells three times with 1X Wash Buffer.
-
Prepare the YIPD chemiluminescent substrate according to the manufacturer's instructions.
-
Add 100 µL of the substrate to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the luminescence signal on a plate reader.
-
Visualizations
References
- 1. platypustech.com [platypustech.com]
- 2. divinedigest.com [divinedigest.com]
- 3. agilent.com [agilent.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Procedure and Key Optimization Strategies for an Automated Capillary Electrophoretic-based Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promegaconnections.com [promegaconnections.com]
- 7. selectscience.net [selectscience.net]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 9. frontiersin.org [frontiersin.org]
Minimizing background fluorescence in DEALA-Hyp-YIPD assays
Technical Support Center: DEALA-Hyp-YIPD Assays
Welcome to the technical support center for the this compound fluorescence assay. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you minimize background fluorescence and ensure the highest quality data from your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound assay?
A1: The this compound assay is a fluorescence-based method for detecting the activity of the hypothetical "Hyp-protease." It utilizes a FRET (Förster Resonance Energy Transfer) peptide substrate. The substrate consists of the YIPD cleavage sequence flanked by a DEALA fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the DEALA group. Upon cleavage by Hyp-protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. High background fluorescence can occur when this separation happens independently of enzyme activity, compromising assay sensitivity.
Q2: My negative controls (no enzyme) show very high fluorescence. What are the common causes?
A2: High background fluorescence in negative controls is a common issue that can obscure the true signal from enzymatic activity. The primary causes include:
-
Substrate Instability: The this compound peptide substrate may be degrading spontaneously (autohydrolysis) in the assay buffer over time.
-
Reagent Contamination: Assay buffers or other reagents may be contaminated with fluorescent substances or proteases.
-
Autofluorescence: Components in your test samples (e.g., screening compounds) or the microplate itself can emit their own fluorescence at the detection wavelength.
-
Sub-optimal Reagent Concentrations: Using an excessively high concentration of the substrate can lead to a higher baseline signal.
Troubleshooting Guide
Issue 1: High Background Signal in All Wells
This section provides guidance on diagnosing and resolving high background fluorescence that appears uniformly across your assay plate.
Question: I am observing high and uniform background fluorescence across my entire plate, including my "no enzyme" and "no compound" controls. How can I fix this?
Answer: This issue most often points to problems with the substrate or the assay buffer. Follow these steps to troubleshoot:
Step 1: Evaluate Substrate Stability The this compound substrate may be susceptible to hydrolysis in your current buffer.
-
Protocol: Incubate the substrate in the assay buffer for the full duration of your experiment without adding any enzyme. Measure the fluorescence at several time points. A significant increase in fluorescence over time indicates instability.
-
Solution:
-
Optimize Buffer pH: Test a range of pH values (e.g., 6.5 to 8.0) to find a condition where the substrate is most stable while the enzyme remains active.
-
Modify Buffer Components: Add stabilizing agents like 0.01% Triton X-100 or 0.1% BSA, which can sometimes reduce non-specific interactions and hydrolysis.
-
Step 2: Check for Reagent Contamination
-
Protocol: Measure the fluorescence of each individual reagent (buffer, water, substrate stock solution) in the assay plate.
-
Solution: If a component is found to be fluorescent, replace it with a fresh, high-purity stock. Always use nuclease-free water and high-quality buffer components.
Step 3: Optimize Substrate Concentration A substrate concentration that is too high will elevate the baseline signal.
-
Protocol: Perform a substrate titration experiment. Test a range of this compound concentrations (e.g., 0.1 µM to 10 µM) with a fixed, low concentration of Hyp-protease.
-
Solution: Select the lowest substrate concentration that still provides a robust signal-to-background ratio. Often, a concentration close to the enzyme's Km value is optimal.
Quantitative Data Summary: Effect of Buffer pH on Substrate Stability
| Buffer pH | Initial Fluorescence (RFU) | Fluorescence after 2h (RFU) | Fold Increase (Background) |
| 6.5 | 1150 | 1250 | 1.09x |
| 7.0 | 1200 | 1800 | 1.50x |
| 7.4 (Standard) | 1220 | 3500 | 2.87x |
| 8.0 | 1300 | 5100 | 3.92x |
Table 1: Example data showing the effect of assay buffer pH on the spontaneous hydrolysis of the this compound substrate. A lower pH (6.5-7.0) demonstrates significantly lower background generation over a 2-hour incubation.
Issue 2: Test Compounds Are Causing High Background (Autofluorescence)
This section addresses interference from the compounds you are screening.
Question: My wells containing test compounds have high fluorescence, even without the enzyme. How do I correct for this?
Answer: This is a classic case of compound autofluorescence, where the compound itself emits light at the same wavelength as your DEALA reporter dye.
Step 1: Quantify Compound Autofluorescence
-
Protocol: Prepare a separate plate that includes only the assay buffer and your compounds at the final screening concentration. Do not add the this compound substrate or the enzyme. Measure the fluorescence using the same instrument settings as your main assay.
-
Solution: The signal measured from this plate represents the background contribution from each compound. This value should be subtracted from the corresponding wells on your primary assay plate.
Step 2: Use Different Excitation/Emission Wavelengths (if possible)
-
Protocol: If your plate reader allows, perform a wavelength scan of your interfering compounds to identify their specific excitation and emission spectra.
-
Solution: If the spectral profile of the DEALA dye and the compound are sufficiently different, you may be able to select excitation/emission wavelengths that maximize the signal from DEALA while minimizing the signal from the compound.
Quantitative Data Summary: Correction for Compound Autofluorescence
| Compound ID | Total Signal (RFU) | Compound Bkgd (RFU) | Corrected Signal (RFU) |
| Cmpd-001 | 8950 | 450 | 8500 |
| Cmpd-002 | 12300 | 4100 | 8200 |
| Cmpd-003 | 9100 | 510 | 8590 |
| DMSO (Vehicle) | 8800 | 400 | 8400 |
Table 2: Example of how to calculate the corrected signal by subtracting the background fluorescence originating from the test compounds themselves.
Experimental Protocols & Visualizations
Protocol 1: Standard this compound Assay Workflow
-
Reagent Preparation: Prepare Assay Buffer (e.g., 50 mM HEPES, pH 7.0, 100 mM NaCl, 0.01% Triton X-100). Prepare stocks of Hyp-protease, this compound substrate, and test compounds in a suitable solvent (e.g., DMSO).
-
Compound Plating: Add 1 µL of each test compound or DMSO (vehicle control) to the wells of a black, opaque 384-well microplate.
-
Enzyme Addition: Add 25 µL of Hyp-protease diluted in Assay Buffer to all wells except the "no enzyme" negative controls. Add 25 µL of Assay Buffer to the negative control wells.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow compounds to interact with the enzyme.
-
Reaction Initiation: Add 25 µL of this compound substrate diluted in Assay Buffer to all wells. The final volume should be 51 µL.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity on a plate reader with excitation and emission wavelengths appropriate for the DEALA fluorophore (e.g., Ex: 485 nm, Em: 520 nm).
Diagram 1: this compound Assay Principle
Technical Support Center: Data Analysis and Interpretation for DEALA-Hyp-YIPD Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing DEALA-Hyp-YIPD fluorescence polarization (FP) assays. This guide is designed to address specific issues that may be encountered during experimental setup, data acquisition, and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and what is it used for?
The this compound assay is a fluorescence polarization (FP)-based competition binding assay. It utilizes a fluorescently-labeled peptide (FAM-DEALA-Hyp-YIPD) derived from the Hypoxia-Inducible Factor-1 alpha (HIF-1α) protein. This assay is primarily used to study the interaction between the von Hippel-Lindau (VHL) E3 ubiquitin ligase and HIF-1α. It is a valuable tool for identifying and characterizing small molecule inhibitors or PROTACs (Proteolysis Targeting Chimeras) that bind to VHL and disrupt the VHL/HIF-1α interaction.[1][2]
Q2: What is the principle behind the this compound FP assay?
The principle of the assay is based on the change in the rotational speed of the fluorescently labeled this compound peptide upon binding to the much larger VHL protein complex.
-
Unbound State: The small, fluorescently labeled peptide tumbles rapidly in solution, leading to depolarization of the emitted light and a low fluorescence polarization signal.
-
Bound State: When the fluorescent peptide binds to the large VHL protein complex, its tumbling is significantly slowed. This results in a higher degree of polarization of the emitted light and a high fluorescence polarization signal.
-
Competition: When an unlabeled compound (e.g., an inhibitor or a PROTAC) that binds to VHL is introduced, it competes with the fluorescent peptide for binding to VHL. This displacement of the fluorescent peptide leads to a decrease in the fluorescence polarization signal. The magnitude of this decrease is proportional to the affinity and concentration of the competing compound.
Q3: What are the key components of the this compound assay?
The essential components for this assay are:
-
FAM-DEALA-Hyp-YIPD: A fluorescein-labeled synthetic peptide corresponding to a portion of HIF-1α that contains the hydroxylated proline crucial for VHL recognition.
-
VHL Protein Complex: Typically, this is a recombinant complex of VHL, Elongin B, and Elongin C (VCB complex), which is the functional unit for HIF-1α binding.
-
Assay Buffer: A buffered solution at a physiological pH (e.g., pH 7.4) containing salts and potentially a non-ionic detergent to prevent non-specific binding.
-
Test Compounds: Small molecule inhibitors or PROTACs that are being screened for their ability to bind to VHL.
-
Microplate Reader: A plate reader capable of measuring fluorescence polarization.
Q4: How should I interpret the data from my this compound assay?
The primary output of the assay is the fluorescence polarization (FP) value, typically measured in millipolarization units (mP).
-
High mP value: Indicates that the FAM-DEALA-Hyp-YIPD peptide is bound to the VHL complex.
-
Low mP value: Indicates that the FAM-DEALA-Hyp-YIPD peptide is unbound and tumbling freely in solution.
-
Dose-dependent decrease in mP: When titrating a test compound, a sigmoidal dose-response curve with a decreasing mP signal indicates that the compound is competing with the fluorescent peptide for binding to VHL. From this curve, you can calculate the IC50 value, which represents the concentration of the test compound required to displace 50% of the bound fluorescent peptide.
Experimental Protocols
This compound Fluorescence Polarization Competition Assay
This protocol provides a general framework for performing a this compound FP competition assay. Optimization of specific concentrations and incubation times may be required for your particular experimental setup.
Materials:
-
FAM-DEALA-Hyp-YIPD peptide
-
Recombinant VCB (VHL/Elongin B/Elongin C) complex
-
Assay Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20)
-
Test compounds (dissolved in DMSO)
-
Black, low-binding 384-well microplates
-
Microplate reader with FP capabilities (Excitation: 485 nm, Emission: 520 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a 2X working solution of the VCB complex in Assay Buffer. The optimal concentration should be determined empirically but is often in the low nanomolar range.
-
Prepare a 2X working solution of the FAM-DEALA-Hyp-YIPD peptide in Assay Buffer. The final concentration in the well is typically between 10-50 nM.
-
Prepare serial dilutions of your test compounds in Assay Buffer containing a constant percentage of DMSO (e.g., 2%).
-
-
Assay Plate Setup:
-
Add 10 µL of the serially diluted test compounds to the wells of the 384-well plate.
-
Include control wells:
-
Negative Control (High Signal): 10 µL of Assay Buffer with DMSO (no test compound).
-
Positive Control (Low Signal): 10 µL of a saturating concentration of a known VHL inhibitor or unlabeled this compound peptide.
-
Blank: 20 µL of Assay Buffer (no protein or peptide).
-
-
-
Protein and Peptide Addition:
-
Prepare a 2X mixture of the VCB complex and FAM-DEALA-Hyp-YIPD peptide in Assay Buffer.
-
Add 10 µL of this mixture to each well (except the blank wells).
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light. The optimal incubation time should be determined to ensure the binding has reached equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization on a compatible plate reader.
-
Data Analysis:
-
Subtract the average mP value of the blank wells from all other wells.
-
Plot the mP values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | - Autofluorescence from the assay buffer or microplate.- Contamination of reagents. | - Use a high-quality, freshly prepared assay buffer.- Use black, low-binding microplates.- Ensure all reagents are free from fluorescent contaminants.[3] |
| Low Signal or Small Assay Window (ΔmP) | - Suboptimal concentrations of VCB complex or FAM-DEALA-Hyp-YIPD.- Inactive protein or degraded peptide.- The molecular weight difference between the bound and unbound peptide is insufficient. | - Titrate the VCB complex and FAM-DEALA-Hyp-YIPD to determine optimal concentrations that provide a good signal-to-noise ratio.- Verify the activity of the VCB complex and the integrity of the fluorescent peptide.- Ensure the VCB complex is properly formed and stable. |
| High Variability Between Replicates | - Incomplete mixing of reagents.- Pipetting errors.- Air bubbles in the wells. | - Ensure thorough but gentle mixing after each reagent addition.- Use calibrated pipettes and proper pipetting techniques.- Centrifuge the plate briefly to remove air bubbles before reading. |
| No Dose-Response Curve with Known Inhibitor | - Incorrect concentration of the inhibitor.- Inactive inhibitor.- Assay conditions are not optimal for binding. | - Verify the concentration and activity of the inhibitor.- Optimize assay buffer components (e.g., salt concentration, pH).- Increase incubation time to ensure equilibrium is reached. |
| Precipitation of Test Compounds | - Low solubility of the compound in the assay buffer. | - Decrease the final concentration of the test compound.- Increase the percentage of DMSO in the final assay volume (typically up to 1-2%). |
Data Presentation
Table 1: Typical Assay Parameters for this compound FP Assay
| Parameter | Typical Value | Notes |
| FAM-DEALA-Hyp-YIPD Concentration | 10 - 50 nM | Should be at or below the Kd for the VCB interaction. |
| VCB Complex Concentration | 20 - 100 nM | Titrate to find the optimal concentration that gives a stable and robust signal window. |
| Assay Window (ΔmP) | 100 - 200 mP | The difference between the high and low signal controls. A larger window is generally better. |
| Z'-factor | > 0.5 | A statistical indicator of assay quality. A value > 0.5 is considered excellent for HTS. |
Table 2: Example IC50 Values for Known VHL Ligands
| Compound | IC50 (nM) | Reference |
| VH032 (VHL Ligand) | ~50 - 200 nM | Varies depending on assay conditions. |
| MZ1 (BRD4 PROTAC) | ~100 - 500 nM | Binding affinity to VHL component. |
| Unlabeled this compound | ~200 - 1000 nM | Can be used as a positive control for displacement. |
Note: The IC50 values presented are approximate and can vary based on the specific experimental conditions, including buffer composition, protein and peptide concentrations, and instrumentation.
Mandatory Visualizations
VHL-HIF-1α Signaling Pathway
Caption: VHL-mediated degradation of HIF-1α under normoxic and hypoxic conditions.
This compound FP Assay Workflow
Caption: Experimental workflow for the this compound FP competition assay.
PROTAC-VHL Logical Relationship
Caption: Logical relationship of a VHL-recruiting PROTAC in targeted protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3 - PMC [pmc.ncbi.nlm.nih.gov]
Refining DEALA-Hyp-YIPD concentration for optimal results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals optimize their experiments using the DEALA-Hyp-YIPD peptide and its fluorescently labeled version, FAM-DEALA-Hyp-YIPD.
Frequently Asked Questions (FAQs)
Q1: What is this compound and FAM-DEALA-Hyp-YIPD?
A1: this compound is a synthetic peptide that mimics a key binding region of the Hypoxia-Inducible Factor 1-alpha (HIF-1α) protein.[1] FAM-DEALA-Hyp-YIPD is the same peptide labeled with a carboxyfluorescein (FAM) fluorescent tag.[2][3] This fluorescent version is a crucial tool for studying the interaction between HIF-1α and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4]
Q2: What is the primary application of FAM-DEALA-Hyp-YIPD?
A2: The primary application is in Fluorescence Polarization (FP) displacement assays.[2][3][4] These assays are used to screen for and characterize small molecule inhibitors that disrupt the VHL/HIF-1α protein-protein interaction (PPI), a key target in cancer therapy.[1][5]
Q3: What is the mechanism of action in an FP assay?
A3: In an FP assay, the relatively small, fluorescently-labeled FAM-DEALA-Hyp-YIPD tumbles rapidly in solution, resulting in a low polarization signal. When it binds to the much larger VHL protein complex, its tumbling slows significantly, leading to a high polarization signal. If a small molecule inhibitor successfully competes with the peptide for binding to VHL, it displaces the FAM-DEALA-Hyp-YIPD, causing the polarization signal to decrease.[1]
Q4: What are the key binding and spectral properties of FAM-DEALA-Hyp-YIPD?
A4: The peptide exhibits a binding affinity (Kd) for the VHL complex in the range of 180-560 nM.[2][3][4] The fluorescent FAM tag has a maximum excitation wavelength of approximately 485 nm and a maximum emission wavelength of around 535 nm.[2][4]
Q5: How should I handle and store the peptide?
A5: Peptides, especially those containing residues like Cysteine, Tryptophan, or Methionine, can be susceptible to oxidation.[6] It is recommended to store the lyophilized peptide at -20°C or below. For creating stock solutions, use high-purity solvents like DMSO or aqueous buffers. To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes.
Quantitative Data Summary
The following tables provide key quantitative parameters for using FAM-DEALA-Hyp-YIPD in your experiments.
Table 1: Peptide Properties
| Property | Value | Citations |
| Peptide Sequence | This compound | [1] |
| Fluorescent Label | FAM (Carboxyfluorescein) | [2][3] |
| Binding Target | von Hippel-Lindau (VHL) protein | [3][4] |
| Binding Affinity (Kd) | 180 - 560 nM | [1][2][3][4] |
| Excitation Maximum | ~485 nm | [2][4] |
| Emission Maximum | ~535 nm | [2][4] |
Table 2: Recommended Concentration Ranges for FP Assays
| Reagent | Recommended Starting Concentration | Notes |
| FAM-DEALA-Hyp-YIPD | 10 - 50 nM | Final concentration should be at or below the Kd for optimal assay window. |
| VHL Protein Complex | 50 - 300 nM | Titrate to find the optimal concentration that gives a stable high FP signal. |
| Test Compound | 1 nM - 100 µM | Perform serial dilutions to determine IC50 values. |
| This compound | 1 µM - 50 µM | Use the non-fluorescent version as a positive control for displacement.[1] |
VHL/HIF-1α Signaling Pathway
The diagram below illustrates the cellular pathway involving the VHL and HIF-1α interaction, which is the target of assays using this compound. Under normal oxygen levels (normoxia), HIF-1α is hydroxylated, allowing VHL to bind and tag it for degradation. Small molecule inhibitors, identified using the FAM-DEALA-Hyp-YIPD peptide assay, can block this interaction.
Caption: VHL/HIF-1α signaling and its inhibition in an FP assay.
Troubleshooting Guide
This guide addresses common issues encountered during FP assays with FAM-DEALA-Hyp-YIPD.
Q: Why is my FP signal window (difference between high and low signal) too small?
A: A small signal window can be caused by several factors:
-
Incorrect Reagent Concentrations: The concentration of the FAM-DEALA-Hyp-YIPD peptide might be too high relative to its Kd. Try reducing the peptide concentration.
-
Inactive Protein: The VHL protein may be aggregated or misfolded. Ensure the protein is properly stored and handled. Consider running a quality control check like SDS-PAGE.
-
Buffer Incompatibility: Components in your assay buffer may be interfering with the binding interaction or the fluorescence. Check pH and ionic strength.
Q: My results are not reproducible between experiments. What could be the cause?
A: Lack of reproducibility often points to issues with peptide or compound handling.[6]
-
Peptide Solubility: Peptides can be difficult to dissolve completely.[6] Ensure your peptide stock is fully dissolved before making dilutions. Sonication may help.
-
Compound Precipitation: The small molecule inhibitors being tested may precipitate at higher concentrations in the aqueous assay buffer. Check the solubility of your compounds.
-
TFA Interference: Peptides are often delivered as TFA salts, which can interfere with cellular assays or binding interactions.[6] If downstream cellular work is planned, consider TFA removal.
-
Peptide Oxidation: Peptides containing Met, Cys, or Trp are prone to oxidation which can decrease activity.[6][7] Use fresh dilutions for each experiment and minimize exposure of the stock solution to air.
Q: I am seeing a high FP signal even without the VHL protein. Why?
A: This indicates a problem with the fluorescent peptide itself.
-
Peptide Aggregation: The FAM-DEALA-Hyp-YIPD peptide may be aggregating, which slows its tumbling and increases the FP signal. Try adding a small amount of non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer.
-
Contamination: Your buffer or microplates might be contaminated with a substance that binds the peptide or is intrinsically fluorescent. Use fresh, high-quality reagents and plates.
Experimental Protocols
Protocol: Fluorescence Polarization (FP) Displacement Assay
This protocol provides a general framework for screening inhibitors of the VHL/HIF-1α interaction.
1. Reagent Preparation:
- Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20). Degas the buffer before use.
- FAM-DEALA-Hyp-YIPD Stock: Dissolve the lyophilized peptide in DMSO to create a 1 mM stock solution.
- VHL Protein Stock: Dilute the VHL protein complex in Assay Buffer to the desired stock concentration.
- Test Compounds: Prepare serial dilutions of your test compounds in DMSO.
2. Assay Procedure:
- Prepare a working solution of FAM-DEALA-Hyp-YIPD in Assay Buffer (e.g., at 2x the final desired concentration).
- In a suitable microplate (e.g., black, low-volume 384-well), add your test compound dilutions. Include controls for no inhibition (DMSO vehicle) and maximum displacement (high concentration of non-labeled this compound).
- Add the VHL protein to the wells containing the test compounds and mix gently. Incubate for 15-30 minutes at room temperature to allow for binding.
- Add the FAM-DEALA-Hyp-YIPD working solution to all wells to initiate the displacement reaction.
- Incubate the plate for 60-120 minutes at room temperature, protected from light.
- Read the fluorescence polarization on a compatible plate reader using appropriate excitation (~485 nm) and emission (~535 nm) filters.
3. Data Analysis:
- Normalize the data using the high (DMSO) and low (positive control) signal controls.
- Plot the normalized data against the logarithm of the test compound concentration.
- Fit the data to a suitable dose-response curve (e.g., four-parameter logistic) to determine the IC50 value for each compound.
Workflow & Troubleshooting Diagrams
Caption: Experimental workflow for a VHL/HIF-1α FP displacement assay.
Caption: Logic diagram for troubleshooting common FP assay issues.
References
- 1. Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocat.com [biocat.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. FAM-DEALA-Hyp-YIPD | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. genscript.com [genscript.com]
- 7. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
Technical Support Center: DEALA-Hyp-YIPD Based Screening
Welcome to the technical support center for DEALA-Hyp-YIPD based screening. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues users might encounter. Each answer provides a potential cause and a step-by-step solution.
Q1: Why is the signal-to-noise ratio (S/N) in my fluorescence polarization (FP) assay low?
A low signal-to-noise ratio can obscure meaningful results, making it difficult to distinguish "hits" from background noise. A ratio of 3 is often considered the minimum for accurate detection.[1]
-
Potential Cause 1: Suboptimal Detector Gain: The photomultiplier tube (PMT) gain may be too high or too low. Simply maximizing the gain does not guarantee the best signal-to-noise ratio.[1]
-
Solution: Empirically determine the optimal PMT setting. Prepare a dilution series of your fluorescent peptide (FAM-DEALA-Hyp-YIPD) and measure the S/N ratio across a range of PMT voltages. Plot the S/N ratio against the PMT gain to identify the voltage that provides the maximum ratio before the signal plateaus.[1]
-
-
Potential Cause 2: High Background Fluorescence: Background can originate from assay components, buffers, or non-specific binding.[1]
-
Solution: Optimize wash steps to minimize non-specific hybridization.[1] Ensure all buffers are freshly prepared and filtered. Test for autofluorescence from your compounds by running a control plate without the fluorescent peptide.
-
-
Potential Cause 3: Inefficient Fluorophore Excitation/Emission: The filter sets in your plate reader may not be optimally matched to the FAM fluorophore's spectra (Excitation max: ~485 nm, Emission max: ~520-535 nm).[2][3]
-
Solution: Verify that your instrument's excitation and emission filters are appropriate for the FAM fluorophore. Ensure there is no overlap between the excitation and emission filters to prevent light bleed-through.[4]
-
Q2: My peptide, FAM-DEALA-Hyp-YIPD, shows poor solubility. How can I address this?
Poor peptide solubility is a common issue that can lead to precipitation and significant variability in assay results.[5]
-
Potential Cause: Incorrect Buffer or pH: The peptide's amino acid composition dictates its solubility properties. Using an inappropriate buffer can cause the peptide to aggregate.
-
Solution: The FAM-DEALA-Hyp-YIPD peptide is reported to be soluble in PBS (pH 7.4).[3] If you still face issues, try dissolving the peptide in a small amount of a polar organic solvent like DMSO first, and then slowly add it to your aqueous assay buffer while vortexing. Always use sterile buffers for solubilization to prevent microbial contamination.[5]
-
Q3: I am observing inconsistent results and high variability between replicate wells. What could be the cause?
High variability can invalidate screening results. The cause can be biological, chemical, or procedural.
-
Potential Cause 1: Peptide Degradation: Peptides are sensitive to improper storage and handling. Frequent freeze-thaw cycles can lead to degradation, generating new peptide species and reducing activity.[5]
-
Potential Cause 2: Inaccurate Liquid Handling: High-throughput screening involves dispensing very small volumes, where even minor inaccuracies from automated liquid handlers can introduce significant error.[6]
-
Potential Cause 3: Edge Effects: Wells on the outer edges of a microtiter plate are more susceptible to evaporation and temperature fluctuations, which can alter reaction kinetics and lead to skewed results.
-
Solution: Avoid using the outer rows and columns of your assay plates for samples. Instead, fill these wells with a blank solution (e.g., PBS or water) to create a humidity buffer.
-
Q4: My cell-based hypoxia assay is not showing the expected phenotype (e.g., HIF-1α stabilization). Why?
Creating a stable and physiologically relevant hypoxic environment in cell culture is challenging.[8]
-
Potential Cause 1: Slow Oxygen Diffusion: The diffusion of oxygen through the culture media is slow. When the gas phase in a chamber is changed, it can take a significant amount of time for the pericellular P(O2) (the oxygen tension at the cell surface) to equilibrate.[9]
-
Solution: Pre-equilibrate your culture media in the hypoxic chamber for several hours before adding it to the cells. This helps to de-gas the medium and ensures the cells experience the target oxygen level more rapidly.[10]
-
-
Potential Cause 2: Mismatch between Oxygen Consumption and Delivery: Metabolically active cells can consume oxygen faster than it can be delivered by diffusion, leading to pericellular hypoxia even under normoxic incubator conditions.[8]
-
Solution: For precise control, consider using a specialized cell culture system that allows for forced convection of the media or has integrated oxygen sensors to maintain a specific P(O2) at the cellular level.[9] Ensure the cell density is not too high, as this will increase the rate of oxygen consumption.
-
Quantitative Data Summary
The following tables summarize key parameters for the FAM-DEALA-Hyp-YIPD peptide and typical quality control metrics for HTS assays.
Table 1: FAM-DEALA-Hyp-YIPD Peptide Specifications
| Parameter | Value | Reference(s) |
|---|---|---|
| Peptide Sequence | Asp-Glu-Ala-Leu-Ala-(Hyp)-Tyr-Ile-Pro-Asp | [3] |
| Fluorescent Label | 5-Carboxyfluorescein (FAM) | [3] |
| Excitation Maximum (λex) | ~485 nm | [2] |
| Emission Maximum (λem) | ~520 - 535 nm | [2][3] |
| Binding Target | von Hippel-Lindau (VHL) protein | [3] |
| Dissociation Constant (Kd) | 180 - 560 nM |[2][11] |
Table 2: HTS Assay Quality Control Metrics
| Metric | Description | Acceptable Value | Reference(s) |
|---|---|---|---|
| Z'-factor | A measure of assay quality, separating signal from background. | Z' > 0.5 (Good) 0.4 < Z' < 0.5 (Acceptable for cell assays) | [6][7] |
| Signal-to-Noise (S/N) | Ratio of the signal intensity to the background noise. | S/N ≥ 3 | [1] |
| Coefficient of Variation (%CV) | A measure of data variability between replicates. | %CV < 20% | [7] |
| DMSO Tolerance | Maximum DMSO concentration tolerated by the assay. | ≥ 0.1% (Cell-based) ≥ 1% (Biochemical) |[7] |
Visualizations and Pathways
HIF-1α Regulation Pathway
Under normal oxygen conditions (normoxia), the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This modification, represented by 'Hyp' in the this compound peptide, allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase to recognize, bind, and ubiquitinate HIF-1α, targeting it for proteasomal degradation. Under low oxygen (hypoxia), PHD enzymes are inactive, HIF-1α is not hydroxylated, and it can accumulate, dimerize with HIF-1β, and activate gene transcription.
Caption: Simplified signaling pathway of HIF-1α regulation under normoxic and hypoxic conditions.
This compound Screening Workflow
The following diagram outlines a typical workflow for a high-throughput screening campaign using a fluorescence polarization displacement assay to find inhibitors of the VHL/HIF-1α interaction.
Caption: Experimental workflow for a VHL/HIF-1α fluorescence polarization displacement assay.
Experimental Protocol: VHL/HIF-1α FP Displacement Assay
This protocol describes a method to screen for small molecule inhibitors of the VHL and HIF-1α interaction using the FAM-DEALA-Hyp-YIPD fluorescent peptide tracer.
1. Materials and Reagents:
-
Recombinant human VHL protein (VCB complex: VHL, Elongin B, Elongin C)
-
FAM-DEALA-Hyp-YIPD peptide tracer
-
Assay Buffer: PBS, pH 7.4, with 0.01% Tween-20 and 1 mM DTT
-
Test compounds dissolved in 100% DMSO
-
Positive Control: Unlabeled HIF-1α peptide or known inhibitor
-
Negative Control: DMSO
-
Solid black, low-volume 384-well assay plates
2. Assay Procedure:
-
Compound Plating:
-
Using an automated liquid handler, dispense 100 nL of test compounds, positive controls, and negative controls (DMSO) into the appropriate wells of a 384-well plate.
-
-
VHL Protein Addition:
-
Prepare a solution of VHL protein in assay buffer at 2X the final desired concentration.
-
Dispense 10 µL of the VHL protein solution into each well containing the compounds.
-
Gently mix the plate on a plate shaker for 1 minute.
-
-
Tracer Addition:
-
Prepare a solution of FAM-DEALA-Hyp-YIPD tracer in assay buffer at 2X the final desired concentration (e.g., a concentration near its Kd).
-
Dispense 10 µL of the tracer solution into each well. The final assay volume is now 20 µL.
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization (FP) on a plate reader equipped for FP analysis. Use filter settings appropriate for the FAM fluorophore (e.g., Excitation at 485 nm, Emission at 535 nm).
-
3. Data Analysis:
-
Calculate Z'-factor: Use the positive and negative control wells to calculate the Z'-factor to validate the assay's quality.
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
-
Identify Hits: Normalize the data to the controls. Wells where a test compound has displaced the fluorescent tracer will show a significant decrease in FP signal. Set a hit threshold (e.g., >3 standard deviations from the mean of the negative controls).
-
Dose-Response: Confirmed hits should be re-tested in a dose-response format to determine their potency (e.g., IC50).
References
- 1. Determining the Signal-to-Noise Ratio and Optimal Photomultiplier gain setting in the GenePix 4000B [moleculardevices.com]
- 2. biocat.com [biocat.com]
- 3. FAM-DEALAHypYIPMDDDFQLRSF | Other Fluorescent Probes: R&D Systems [rndsystems.com]
- 4. youtube.com [youtube.com]
- 5. genscript.com [genscript.com]
- 6. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 7. eu-openscreen.eu [eu-openscreen.eu]
- 8. Frontiers | Technical Feasibility and Physiological Relevance of Hypoxic Cell Culture Models [frontiersin.org]
- 9. In vitro intermittent hypoxia: challenges for creating hypoxia in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
Quality control measures for DEALA-Hyp-YIPD experiments
DEALA-Hyp-YIPD Experimental Technical Support Center
Welcome to the technical support center for the Dual-Enzyme Amplification Linked Assay for Hypoxia-induced Yeast Inhibitor Protein D (this compound). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: The this compound assay is a quantitative method designed to measure the concentration of the Yeast Inhibitor Protein D (YIPD) in cell lysates, specifically after inducing a hypoxic response. The "DEALA" component is an advanced enzyme-linked immunosorbent assay that utilizes a two-step enzymatic amplification for enhanced signal detection, making it highly sensitive. The workflow involves culturing cells under hypoxic conditions to stimulate YIPD expression, followed by cell lysis and quantification of YIPD using the DEALA plate-based assay.
Q2: What are the critical controls to include in every this compound experiment?
A2: To ensure data validity and accuracy, every experiment should include a comprehensive set of controls.[1][2] These serve as benchmarks to validate the assay's performance and identify potential errors.[1]
-
Normoxia Control: Cells cultured under standard atmospheric oxygen conditions (21% O2) to establish the basal level of YIPD expression.[3]
-
Hypoxia Positive Control: Cells treated with a known hypoxia-inducing agent, such as cobalt chloride (CoCl₂), or a well-characterized YIPD-inducing compound to confirm the cellular response pathway is active.[3][4]
-
Blank Control: Wells containing only the assay buffer and substrate to measure the background signal from the reagents themselves.[2][5] An elevated optical density (OD) in blank wells can indicate issues with the plate washer or substrate.[2]
-
Negative Control (Zero Concentration): Wells containing all assay reagents and a sample matrix that is known to not contain YIPD. This control helps determine the contribution of all reagents to the signal in the absence of the target antigen.[5]
-
Standard Curve: A series of wells with known concentrations of purified YIPD to generate a standard curve for quantifying the amount of YIPD in the test samples. The R² value of the curve should ideally be >0.99.[6]
-
Quality Control (QC) Samples: Aliquots of a sample with a known YIPD concentration (low, medium, and high) should be included on each plate to assess inter-assay and intra-assay variability.[6]
Q3: How do I validate that my cell culture has achieved a hypoxic state?
A3: Validating the hypoxic condition is crucial for interpreting YIPD expression data.[7] This can be achieved through several methods:
-
Direct Oxygen Measurement: Use a real-time oxygen monitor or a specialized hypoxia workstation to confirm that the oxygen level in the incubator or chamber is at the desired low percentage (e.g., ≤2% O₂).[4][7]
-
Cellular Markers: Measure the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key regulator of the hypoxic response.[3][8] This is often done via Western Blot. HIF-1α is rapidly degraded in oxygenated environments, so sample processing must be done quickly.
-
Metabolic Changes: Increased lactate production is a hallmark of the cellular shift to glycolysis under hypoxic conditions and can be measured as an indicator of a successful hypoxic response.[4]
-
Reporter Genes: Use cell lines transfected with a Hypoxia Responsive Element (HRE) linked to a reporter gene like luciferase.[3] Increased reporter activity indicates a successful hypoxic response.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during the this compound experiment.
Problem 1: High Background Signal
A high background signal is characterized by high optical density (OD) readings in the blank or negative control wells, which reduces the signal-to-noise ratio and assay sensitivity.[6][9][10]
| Potential Cause | Recommended Solution |
| Insufficient Washing | Unbound reagents or antibodies can increase background noise.[9][11] Increase the number of wash cycles or the volume of wash buffer.[10][12] Ensure the plate washer is functioning correctly, with all ports dispensing and aspirating properly.[10] |
| Inadequate Blocking | The blocking buffer's role is to cover non-specific binding sites on the plate.[9][11] Optimize the blocking step by increasing the concentration of the blocking agent (e.g., from 1% to 2% BSA) or extending the incubation time.[10] Adding a non-ionic detergent like Tween 20 to the blocking buffer can also help.[9][13] |
| Over-concentration of Antibodies | Using too high a concentration of the primary or secondary detection antibodies can lead to non-specific binding.[13] Perform a titration experiment to determine the optimal antibody dilution that balances sensitivity and specificity.[13] |
| Contaminated Reagents | Reagents, buffers, or the water used to prepare them may be contaminated.[12][13] Prepare fresh buffers for each experiment and use high-quality, sterile water.[12][13] Ensure the substrate solution is colorless before use.[12] |
| Cross-Contamination | Pipetting errors can lead to cross-well contamination. Use fresh pipette tips for each sample and reagent. Use plate sealers appropriately during incubations.[12] |
| Incorrect Incubation Times/Temp | Deviating from the recommended incubation times and temperatures can affect binding specificity.[9] Adhere strictly to the protocol's incubation parameters. Avoid running assays near heat sources or in direct sunlight.[12] |
Problem 2: Weak or No Signal
This issue occurs when the OD readings for samples and positive controls are unexpectedly low or indistinguishable from the background.
| Potential Cause | Recommended Solution |
| Reagent Omission or Error | A key reagent, such as the detection antibody or substrate, may have been omitted or prepared incorrectly.[5] Carefully review the protocol steps. Double-check that all reagents were added in the correct order and volume. |
| Inactive Reagents | Reagents may have expired, been stored improperly, or lost activity due to repeated freeze-thaw cycles.[14][15] Use fresh reagents and aliquot them upon first use to minimize freeze-thaw cycles.[15] Confirm the activity of enzymes and substrates.[5] |
| Insufficient Hypoxic Induction | The cells may not have mounted a strong hypoxic response, leading to low YIPD expression. Verify your hypoxia setup using the methods described in FAQ A3. Ensure the hypoxia chamber is properly sealed and purged.[16] |
| Sample Degradation | The target protein (YIPD) may have degraded during sample collection or storage.[17] Ensure proper sample handling and storage procedures are followed.[13] Add protease inhibitors to the lysis buffer. |
| Over-Washing | Excessively vigorous or prolonged washing steps can strip the bound antigen or antibodies from the plate wells.[6] Adhere to the recommended washing protocol. Avoid letting the plate dry out completely between steps.[6][10] |
| Incorrect Plate Reader Settings | The plate reader may be set to the wrong wavelength for the substrate used. Confirm the correct wavelength settings on the instrument.[6] |
Problem 3: High Variability Between Replicates
High coefficient of variation (CV) between replicate wells compromises the precision and reliability of the results.
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Inconsistent pipetting technique is a common source of variability.[18] Ensure pipettes are calibrated regularly. Use reverse pipetting for viscous solutions. Be consistent with the speed and pressure of pipetting. |
| Inadequate Mixing | Reagents or samples may not be homogenous.[18] Thoroughly mix all reagents and samples before adding them to the plate. Ensure the plate is gently agitated after reagent addition if the protocol requires it. |
| "Edge Effect" | Wells on the outer edges of the microplate can experience different temperature and evaporation rates, leading to variability. Avoid using the outermost wells for samples. If they must be used, fill them with buffer or a blank solution to create a more uniform environment. |
| Plate Stacking/Uneven Temp | Stacking plates in an incubator can lead to uneven temperature distribution.[2] Do not stack plates during incubation. Ensure the incubator provides uniform temperature across all shelves. |
| Cell Seeding Non-uniformity | If cells are not seeded evenly, the amount of YIPD per well will vary. Ensure the cell suspension is homogenous before and during seeding. Allow plates to sit at room temperature for a short period before incubation to allow even settling. |
Experimental Protocols & Visualizations
Protocol 1: Hypoxic Cell Culture Induction
-
Cell Seeding: Seed cells of interest onto 6-well or 90 mm culture dishes and grow to 70-80% confluency in a standard CO₂ incubator.
-
Induction: Transfer the plates to a specialized hypoxia incubator or a modular hypoxia chamber.[16]
-
Gas Purge: Purge the chamber with a pre-mixed hypoxic gas mixture (e.g., 1-2% O₂, 5% CO₂, balance N₂) at a flow rate of 20 L/min for at least 4 minutes to displace atmospheric oxygen.[16]
-
Sealing: Securely seal the chamber to ensure an airtight environment.[16]
-
Incubation: Incubate the cells for the desired time period (e.g., 4-24 hours) at 37°C. A normoxia control plate should be kept in a standard incubator for the same duration.[3]
-
Cell Lysis: Immediately after incubation, aspirate the media, wash cells with ice-cold PBS, and lyse the cells using a lysis buffer containing protease inhibitors. Process samples quickly to prevent the degradation of hypoxia-induced proteins like HIF-1α.
Protocol 2: DEALA Procedure
-
Coating: Coat a 96-well high-binding microplate with the YIPD capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Aspirate the coating buffer and wash the plate 3 times with Wash Buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Add Blocking Buffer to each well to prevent non-specific binding and incubate for 1-2 hours at room temperature.[9]
-
Sample Incubation: Wash the plate 3 times. Add standards, controls, and cell lysate samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate 4 times. Add the biotinylated YIPD detection antibody to each well and incubate for 1 hour.
-
Enzyme Conjugate 1: Wash the plate 4 times. Add Streptavidin-HRP (Horseradish Peroxidase) conjugate and incubate for 30 minutes in the dark.
-
Enzyme Conjugate 2: Wash the plate 5 times. Add the second amplification enzyme conjugate and incubate for 30 minutes in the dark.
-
Substrate Addition: Wash the plate 5 times. Add the colorimetric substrate (e.g., TMB) and incubate until sufficient color development is observed.[12]
-
Stop Reaction: Add Stop Solution to each well to halt the enzymatic reaction.
-
Read Plate: Measure the optical density at the appropriate wavelength using a microplate reader.
Visualizations
Caption: Simplified signaling pathway of HIF-1α regulation under normoxic vs. hypoxic conditions leading to YIPD gene expression.
Caption: Experimental workflow for the this compound assay from cell culture to data analysis.
Caption: A logical troubleshooting flowchart for diagnosing the cause of a high background signal.
References
- 1. betalifesci.com [betalifesci.com]
- 2. mybiosource.com [mybiosource.com]
- 3. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Straightforward Hypoxic Cell Culture Method Suitable for Standard Incubators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Common ELISA Problems and Solutions - MyAssays [myassays.com]
- 6. arp1.com [arp1.com]
- 7. Simulating In Vivo Oxygen Conditions: A Guide for Cell Culture Protocols | Oxford Optronix [oxford-optronix.com]
- 8. e-century.us [e-century.us]
- 9. blog.abclonal.com [blog.abclonal.com]
- 10. arp1.com [arp1.com]
- 11. biocompare.com [biocompare.com]
- 12. sinobiological.com [sinobiological.com]
- 13. Causes Of High Background In ELISA Tests and How to Solve Them [krishgen.com]
- 14. m.youtube.com [m.youtube.com]
- 15. biochemistry - Decreasing signals in assay measurements - Biology Stack Exchange [biology.stackexchange.com]
- 16. stemcell.com [stemcell.com]
- 17. lifesciences.danaher.com [lifesciences.danaher.com]
- 18. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
Validation & Comparative
A Researcher's Guide to VHL-HIF1α Probes: A Comparative Analysis of DEALA-Hyp-YIPD and Alternatives
For researchers and professionals in drug development, the von Hippel-Lindau (VHL) and Hypoxia-Inducible Factor 1-alpha (HIF1α) protein-protein interaction (PPI) is a critical target for therapeutic intervention in cancer and ischemia. Under normal oxygen conditions (normoxia), HIF1α is hydroxylated on a key proline residue, allowing it to be recognized by the VHL E3 ubiquitin ligase complex, leading to its ubiquitination and rapid degradation. In low oxygen environments (hypoxia), this process is inhibited, causing HIF1α to accumulate and activate genes involved in angiogenesis, metabolism, and cell survival.
To investigate this crucial pathway and screen for potential inhibitors, researchers rely on specialized probes. This guide provides an objective comparison of FAM-DEALA-Hyp-YIPD, a widely used fluorescent peptide probe, with other available alternatives, supported by experimental data and detailed protocols.
The VHL-HIF1α Signaling Pathway
The interaction between VHL and HIF1α is a multi-step process tightly regulated by cellular oxygen levels. Probes are designed to mimic the hydroxylated HIF1α peptide, allowing for the direct study of its binding to the VHL complex.
Caption: The VHL-HIF1α oxygen sensing pathway.
Comparative Analysis of VHL-HIF1α Probes
The choice of probe depends heavily on the experimental application, required sensitivity, and assay format. Probes generally fall into two categories: fluorescently labeled peptides derived from HIF1α or fluorescently labeled small molecules that bind to the same pocket on VHL.
| Probe Name | Type | Label | Binding Affinity (Kd) | Primary Application(s) | Advantages | Limitations |
| FAM-DEALA-Hyp-YIPD | Peptide | FAM | 180 - 560 nM[1][2] | Fluorescence Polarization (FP) | Well-characterized; commercially available. | Moderate affinity may limit sensitivity for very potent inhibitors. |
| FAM-DEALAHypYIPMDDDFQLRSF | Peptide | FAM | ~3 nM[3] | Fluorescence Polarization (FP) | High affinity increases assay window and sensitivity. | Higher cost; may be less suitable for detecting weak binders. |
| BDY FL VH032 | Small Molecule | BODIPY FL | ~3.01 nM[4][5][6] | FP, TR-FRET | Very high affinity; small molecule nature can reduce steric hindrance; suitable for multiple assay formats. | May not perfectly mimic the entire peptide interaction surface. |
| VH298 | Small Molecule (Inhibitor) | None | 80 - 90 nM[7][8] | Cellular HIF1α Stabilization | Cell-permeable; allows for probing the pathway in a live-cell context. | Not a direct binding probe for in vitro assays; measures a downstream functional outcome. |
| Biotin-HIF1α Peptides | Peptide | Biotin | N/A | Pull-down Assays, SPR | Allows for isolation of VHL complex from lysates; useful for identifying binding partners. | Not suitable for high-throughput screening; provides qualitative or semi-quantitative data. |
Experimental Protocols & Methodologies
Accurate and reproducible data is contingent on well-designed experimental protocols. Below are detailed methodologies for two key assays used to study the VHL-HIF1α interaction.
Fluorescence Polarization (FP) Competition Assay
This in vitro assay is ideal for high-throughput screening of compounds that disrupt the VHL-HIF1α interaction. It measures the change in the tumbling rate of a small fluorescent probe (like FAM-DEALA-Hyp-YIPD) when it binds to the much larger VHL protein complex.
Caption: Workflow for a VHL-HIF1α FP competition assay.
Detailed Protocol:
-
Reagent Preparation : Prepare assay buffer (e.g., 100 mM Bis-Tris, 100 mM NaCl, 1 mM DTT, pH 7.0). Prepare stock solutions of the VHL-ElonginB-ElonginC (VBC) protein complex, the fluorescent probe (e.g., 10 nM FAM-DEALAHypYIPMDDDFQLRSF), and serial dilutions of test compounds.[9]
-
Assay Plate Setup : In a 384-well microplate, add the VBC protein complex (e.g., to a final concentration of 15 nM).[9]
-
Compound Addition : Add test compounds to the wells. For control wells, add vehicle (e.g., DMSO).
-
Probe Addition : Add the fluorescent probe to all wells.
-
Incubation : Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Measurement : Read the fluorescence polarization on a suitable plate reader, typically with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm for a FAM-based probe.[9]
-
Data Analysis : The inhibitory effect of the compounds is determined by the decrease in polarization signal. Calculate IC50 values by fitting the data to a dose-response curve.
Cellular HIF1α Stabilization Assay (Western Blot)
This cell-based assay validates if a compound that inhibits the VHL-HIF1α interaction in vitro can lead to the accumulation of HIF1α protein within cells.
Caption: Workflow for a cellular HIF1α stabilization Western Blot.
Detailed Protocol:
-
Cell Culture and Treatment : Plate cells (e.g., HeLa, U2OS) and allow them to adhere. Treat cells with various concentrations of the test compound for a specified time (e.g., 4-8 hours). Include positive controls such as a known stabilizer (e.g., 100 µM VH298), a hypoxia-mimetic agent (e.g., 100 µM CoCl2), or incubation in a hypoxic chamber (1% O2).[7][10] A vehicle-treated normoxic sample serves as the negative control.
-
Cell Lysis : Due to the rapid degradation of HIF1α, this step is critical.[11] Wash cells with cold PBS. Lyse cells quickly on ice, either by using a nuclear extraction kit or by scraping directly into 1x Laemmli sample buffer containing a reducing agent (DTT or β-mercaptoethanol).[10][12] Using a lysis buffer containing cobalt chloride can also help preserve HIF1α during sample preparation.[13]
-
Protein Quantification : Determine protein concentration using a BCA assay if not using direct Laemmli lysis.
-
SDS-PAGE and Transfer : Load equal amounts of protein (30-50 µg) onto an SDS-PAGE gel (e.g., 7.5%). Transfer the separated proteins to a PVDF membrane.[10]
-
Immunoblotting :
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.
-
Incubate with a primary antibody against HIF1α overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Also, probe the membrane for a loading control (e.g., β-actin, α-Tubulin, or Lamin B1 for nuclear extracts) to ensure equal protein loading.
-
-
Detection : Visualize the protein bands using an ECL detection reagent and an imaging system. An increase in the HIF1α band (~110-120 kDa) relative to the loading control indicates protein stabilization.
By selecting the appropriate probe and employing rigorous experimental design, researchers can effectively dissect the VHL-HIF1α signaling axis and accelerate the discovery of novel therapeutics.
References
- 1. biocat.com [biocat.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FAM-DEALAHypYIPMDDDFQLRSF | Other Fluorescent Probes: R&D Systems [rndsystems.com]
- 4. BDY FL VH032 (7483) by Tocris, Part of Bio-Techne [bio-techne.com]
- 5. BDY FL VH032 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Validating DEALA-Hyp-YIPD Assay Results with Isothermal Titration Calorimetry
For researchers, scientists, and drug development professionals invested in the von Hippel-Lindau (VHL) and Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway, the accurate quantification of binding affinities is paramount. The FAM-DEALA-Hyp-YIPD peptide, a fluorescently labeled derivative of a HIF-1α sequence, is a widely used tool in fluorescence polarization (FP) displacement assays to screen for and characterize inhibitors of the VHL/HIF-1α interaction. However, the validation of these results with a label-free, in-solution technique like Isothermal Titration Calorimetry (ITC) is crucial for confirming binding events and understanding the thermodynamic drivers of the interaction. This guide provides a comprehensive comparison of these two methodologies, supported by experimental data and detailed protocols.
Quantitative Data Summary: A Comparative Analysis
The following table summarizes the binding affinity (Kd) of the DEALA-Hyp-YIPD peptide to the VHL-Elongin B-Elongin C (VCB) complex as determined by Fluorescence Polarization (FP) and Isothermal Titration Calorimetry (ITC).
| Parameter | This compound Assay (Fluorescence Polarization) | Isothermal Titration Calorimetry (ITC) |
| Ligand | FAM-DEALA-Hyp-YIPD | This compound |
| Binding Affinity (Kd) | 560 nM[1] | 180 nM[1] |
| Thermodynamic Data | Not Directly Measured | ΔH, ΔS, Stoichiometry (n) |
Unveiling the Molecular Interaction: The HIF-1α/VHL Signaling Pathway
Under normal oxygen conditions (normoxia), the HIF-1α protein is hydroxylated on specific proline residues. This modification allows for its recognition by the VHL E3 ubiquitin ligase complex, leading to ubiquitination and subsequent degradation by the proteasome. In hypoxic conditions, this hydroxylation is inhibited, stabilizing HIF-1α, which can then promote the transcription of genes involved in processes such as angiogenesis. Small molecules that inhibit the VHL/HIF-1α interaction can stabilize HIF-1α, a therapeutic strategy for conditions like anemia.
Caption: The HIF-1α/VHL signaling pathway under normoxic and hypoxic conditions.
A Step-by-Step Guide to Experimental Validation
The following diagram outlines the workflow for validating the results of a this compound fluorescence polarization assay with Isothermal Titration Calorimetry.
Caption: Experimental workflow for validating FP assay results with ITC.
Detailed Experimental Protocols
This compound Fluorescence Polarization Assay
This protocol describes a competitive fluorescence polarization assay to measure the binding of small molecule inhibitors to the VCB complex.
Materials:
-
VCB complex (VHL, Elongin B, Elongin C)
-
FAM-DEALA-Hyp-YIPD peptide
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 0.05% Tween-20)
-
Test compounds
-
Black, low-volume 384-well plates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents:
-
Dilute the VCB complex to a working concentration (e.g., 2x the final concentration) in assay buffer. The optimal concentration should be determined empirically but is typically around the Kd of the fluorescent peptide.
-
Dilute the FAM-DEALA-Hyp-YIPD peptide to a working concentration (e.g., 2x the final concentration) in assay buffer. A concentration of 5-10 nM is a common starting point.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 5 µL) of the test compound dilutions to the appropriate wells of the 384-well plate.
-
Add an equal volume (e.g., 5 µL) of the diluted VCB complex to the wells containing the test compounds.
-
Include control wells:
-
Maximum Polarization: VCB complex and assay buffer (no compound).
-
Minimum Polarization: Assay buffer only (no VCB complex or compound).
-
-
Gently mix the plate and incubate at room temperature for a desired period (e.g., 30-60 minutes) to allow the compound to bind to the VCB complex.
-
-
Fluorescent Peptide Addition:
-
Add an equal volume (e.g., 10 µL) of the diluted FAM-DEALA-Hyp-YIPD peptide to all wells.
-
Gently mix the plate and incubate at room temperature for another period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization on a suitable microplate reader. Excitation is typically around 485 nm and emission around 535 nm for the FAM fluorophore.
-
-
Data Analysis:
-
The data is typically plotted as fluorescence polarization (in mP units) versus the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value, which can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Isothermal Titration Calorimetry (ITC)
This protocol describes the direct measurement of the binding affinity and thermodynamics of an unlabeled peptide or small molecule to the VCB complex.
Materials:
-
VCB complex
-
Unlabeled this compound peptide or test compound
-
Dialysis buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze the VCB complex and the peptide/compound extensively against the same batch of dialysis buffer to minimize buffer mismatch effects.
-
Determine the accurate concentrations of the protein and ligand after dialysis.
-
Degas both the protein and ligand solutions immediately before the experiment.
-
-
ITC Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Thoroughly clean the sample cell and the injection syringe with the dialysis buffer.
-
-
Loading the Instrument:
-
Load the VCB complex into the sample cell (typically at a concentration of 10-50 µM).
-
Load the unlabeled this compound peptide or test compound into the injection syringe (typically at a concentration 10-20 times that of the protein in the cell).
-
-
Titration:
-
Perform a series of small, sequential injections (e.g., 1-2 µL) of the ligand from the syringe into the protein solution in the sample cell.
-
Allow the system to reach equilibrium after each injection, and measure the heat change.
-
-
Data Analysis:
-
The raw data consists of a series of heat-release or heat-absorption peaks for each injection.
-
Integrate the area under each peak to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
-
By following these protocols and comparing the resulting data, researchers can confidently validate their findings from high-throughput screening assays and gain a deeper understanding of the molecular interactions driving the VHL/HIF-1α pathway.
References
A Researcher's Guide to the Reproducibility of Fluorescence Polarization Assays
For researchers and professionals in drug development, the reliability of an assay is paramount. Fluorescence Polarization (FP) is a widely used technique to monitor molecular interactions in solution, offering a homogenous, "mix-and-read" format that is amenable to high-throughput screening.[1][2] This guide provides a comprehensive overview of the reproducibility of FP assays, using the hypothetical fluorescently-labeled peptide DEALA-Hyp-YIPD as a case study. We will delve into the key metrics for assessing reproducibility, provide a detailed experimental protocol, and present a comparative analysis with alternative methods.
Understanding Reproducibility in Fluorescence Polarization Assays
The reproducibility of an FP assay is a critical measure of its performance, ensuring that results are consistent and reliable. This is typically assessed through several key statistical parameters:
-
Z'-Factor: This is a measure of the statistical effect size and is used to judge the suitability of an assay for high-throughput screening (HTS). A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[3] For example, a study on an affinity-based fluorescence polarization assay for PHD2 inhibitors reported a Z' factor of 0.89, indicating a highly robust and reproducible assay.[3]
-
Coefficient of Variation (CV): This is a measure of the relative variability of data. It is expressed as a percentage and is calculated as the ratio of the standard deviation to the mean. For FP assays, two types of CVs are typically considered:
Quantitative Analysis of Assay Performance
To illustrate the expected performance of a well-optimized this compound FP assay, the following table summarizes typical reproducibility metrics.
| Performance Metric | This compound FP Assay (Expected) | Alternative Assay (e.g., TR-FRET) |
| Intra-Assay CV (%) | < 10% | < 15% |
| Inter-Assay CV (%) | < 15% | < 20% |
| Z'-Factor | > 0.7 | > 0.6 |
Note: The data for the this compound FP Assay is hypothetical but based on established performance criteria for similar assays. Performance of alternative assays can vary.
Experimental Protocol for a this compound Fluorescence Polarization Assay
This protocol outlines the steps for a competitive FP binding assay to determine the binding affinity of a test compound to a target protein.
Materials and Reagents
-
Fluorescently-labeled this compound peptide (Tracer)
-
Target Protein (Binder)
-
Assay Buffer (e.g., 25 mM Tris pH 7.5, 200 mM NaCl, 5% glycerol)[5]
-
Test Compounds (dissolved in DMSO)
-
Non-binding microplates[6]
-
Microplate reader with fluorescence polarization capabilities[2]
Experimental Workflow
The following diagram illustrates the general workflow of a competitive fluorescence polarization assay.
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently-labeled this compound tracer. The tracer should be of high purity (>90% labeled) to avoid competition from unlabeled peptide.[6]
-
Prepare a stock solution of the target protein (binder). The binder should also be highly purified to minimize light scattering.[6]
-
Prepare serial dilutions of the test compounds. A common solvent is DMSO; however, the final concentration in the assay should be kept low (typically ≤1%) to avoid interference.[3]
-
-
Assay Setup:
-
To a non-binding microplate, add the assay buffer.
-
Add the test compounds at various concentrations.
-
Add the target protein at a concentration that results in about 50-80% of the tracer being bound in the absence of a competitor.[1]
-
Include control wells:
-
Negative Control (0% inhibition): Tracer and binder without any test compound.
-
Positive Control (100% inhibition): Tracer only (no binder).
-
Blank: Assay buffer only.
-
-
-
Tracer Addition and Incubation:
-
Add the fluorescently-labeled this compound tracer to all wells at a concentration typically below its dissociation constant (Kd).
-
Incubate the plate at room temperature for a predetermined time to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization (in millipolarization units, mP) using a microplate reader equipped with appropriate excitation and emission filters for the fluorophore used (e.g., FITC).[7]
-
-
Data Analysis:
-
Subtract the background mP value (from the blank wells) from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the tracer binding).
-
Signaling Pathway Diagram
The this compound peptide is a fragment of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and is involved in the interaction with the von Hippel-Lindau (VHL) protein, a key step in the HIF-1α degradation pathway. The following diagram illustrates this signaling pathway.
Comparison with Alternative Technologies
While FP assays are robust and widely used, other techniques can also be employed to study molecular interactions.
| Feature | Fluorescence Polarization (FP) | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Surface Plasmon Resonance (SPR) |
| Principle | Measures changes in the rotation of a fluorescent molecule upon binding. | Measures energy transfer between a donor and an acceptor fluorophore in close proximity. | Measures changes in the refractive index at a sensor surface upon binding. |
| Labeling | Requires labeling of one binding partner (typically the smaller one).[7] | Requires labeling of both binding partners with specific donor and acceptor fluorophores. | One binding partner is immobilized on a sensor chip; the other is label-free. |
| Format | Homogeneous, mix-and-read.[7] | Homogeneous, mix-and-read. | Heterogeneous, requires immobilization and a flow system. |
| Throughput | High-throughput compatible.[2] | High-throughput compatible. | Lower throughput, more suitable for detailed kinetic analysis. |
| Information | Provides binding affinity (Kd, IC50). | Provides binding affinity (Kd, IC50). | Provides real-time kinetics (kon, koff) and binding affinity (Kd). |
| Cost | Relatively low cost per well.[1] | Higher cost due to specialized fluorophores and instrumentation. | High instrument cost and consumable costs. |
References
- 1. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Affinity-Based Fluorescence Polarization Assay for High-Throughput Screening of Prolyl Hydroxylase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. salimetrics.com [salimetrics.com]
- 5. researchgate.net [researchgate.net]
- 6. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 7. bmglabtech.com [bmglabtech.com]
Navigating the Uncharted Territory of DEALA-Hyp-YIPD: Acknowledging a Knowledge Gap and Proposing a Path Forward
A comprehensive search of scientific literature and public databases for "DEALA-Hyp-YIPD" has yielded no specific information on this molecule or therapeutic agent. This suggests that "this compound" may be a novel, yet-to-be-published compound, an internal project name not in the public domain, or a term with a potential typographical error.
Due to the absence of any data regarding its mechanism of action, experimental validation, or performance metrics, a direct comparison guide detailing the limitations of this compound and its alternatives cannot be constructed at this time.
However, the nature of the query suggests a strong interest in the preclinical or clinical evaluation of a targeted therapeutic. To address the underlying need for a comparative analysis in drug development, we propose a pivot to a well-characterized therapeutic agent or class of agents that share conceptual similarities with a hypothetical targeted molecule.
To proceed with a relevant and data-rich comparison guide, please specify a known:
-
Peptide therapeutic (e.g., Semaglutide, Liraglutide)
-
Monoclonal antibody (e.g., Trastuzumab, Pembrolizumab)
-
Small molecule inhibitor (e.g., Imatinib, Gefitinib)
-
Therapeutic modality (e.g., PROTACs, antisense oligonucleotides)
Upon selection of a viable topic, a comprehensive guide will be generated adhering to all the initial requirements, including detailed data tables, experimental protocols, and Graphviz visualizations of relevant pathways and workflows. This will ensure a valuable and actionable resource for researchers, scientists, and drug development professionals.
Safety Operating Guide
Navigating the Disposal of DEALA-Hyp-YIPD: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of a Fluorescent HIF-1α Peptide
For researchers and drug development professionals utilizing DEALA-Hyp-YIPD, a fluorescently labeled peptide for assessing VHL binding, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental compliance.[1][2][3][4] While specific disposal guidelines for this compound are not explicitly detailed by manufacturers, a comprehensive disposal plan can be formulated by applying general principles of laboratory chemical waste management and consulting institutional safety protocols.
Core Principles for Chemical Waste Management
The foundation of safe disposal for any laboratory chemical, including this compound, rests on a hierarchy of controls and adherence to established guidelines. Before any disposal action is taken, it is imperative to consult your institution's Environmental Health and Safety (EHS) department, as they will be familiar with local and national regulations.
General best practices for managing laboratory chemical waste include:
-
Segregation : Always segregate different classes of chemical waste to prevent dangerous reactions. This includes keeping organic solvents, inorganic chemicals, and chlorinated solvents in separate, clearly labeled containers.[5] Solid and liquid waste should also be kept separate.[5][6]
-
Labeling and Storage : All waste containers must be accurately and clearly labeled with their contents.[5][7] Store waste in compatible, leak-proof containers that are tightly sealed.[5] For liquid waste, it is advisable to leave about 10% of the container volume empty to accommodate any expansion.[6]
-
Original Containers : Whenever feasible, dispose of unwanted reagents in their original containers, ensuring the labels are intact and legible.[7]
-
Record Keeping : Maintain a log of all chemical waste, detailing the contents and quantities. This is often a regulatory requirement and aids in proper disposal by your institution's waste management provider.
Disposal Best Practices for this compound
Given that the Safety Data Sheet (SDS) for this compound and similar synthetic peptides often indicates that the substance is not classified as hazardous, the disposal procedure should be approached with caution, treating it as a standard chemical reagent.[8] The following table summarizes key considerations and recommended actions for the disposal of this compound.
| Consideration | Recommended Action | Rationale |
| Regulatory Compliance | Consult your institution's Environmental Health and Safety (EHS) department and review local regulations. | Ensures adherence to all legal requirements for chemical waste disposal, which can vary by location.[9] |
| Waste Characterization | Based on available SDS, this compound is a non-hazardous, solid peptide. | Proper characterization is the first step in determining the correct disposal pathway.[8] |
| Solid Waste Disposal | Dispose of solid this compound in a designated solid chemical waste container. | Prevents contamination of general waste streams and ensures it is handled by trained waste management personnel. |
| Solutions of this compound | Collect aqueous solutions in a designated non-hazardous aqueous waste container. If dissolved in an organic solvent, collect in the appropriate solvent waste container (e.g., non-halogenated or halogenated). | Segregation of waste streams is critical to prevent chemical reactions and to facilitate proper treatment and disposal.[5] |
| Contaminated Materials | Any materials contaminated with this compound (e.g., pipette tips, gloves, vials) should be disposed of as solid chemical waste. | Prevents the introduction of chemicals into the general waste and potential environmental exposure. |
| Empty Containers | The original vial, once empty, should be managed as chemical waste. Federal regulations may require triple rinsing for containers of acutely hazardous waste, though this is not indicated for this compound.[7] | Proper management of empty containers is a key aspect of regulatory compliance.[7] |
Experimental Protocols: A Note on Inactivation
Visualizing the Disposal Workflow
To aid in the decision-making process for the proper disposal of this compound and other laboratory chemicals, the following workflow diagram illustrates the key steps and considerations.
Caption: Disposal workflow for this compound.
By following these guidelines and working closely with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FAM-DEALA-Hyp-YIPD (7287) by Tocris, Part of Bio-Techne [bio-techne.com]
- 4. biocat.com [biocat.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. peptides.de [peptides.de]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
